molecular formula C10H18N4O2 B2924357 tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 1394162-48-1

tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Katalognummer: B2924357
CAS-Nummer: 1394162-48-1
Molekulargewicht: 226.28
InChI-Schlüssel: AZNYWSBHIXKFKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5,11H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNYWSBHIXKFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Architectural Deconstruction of tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate: A Bifunctional Scaffold in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks that offer orthogonal reactivity. As an Application Scientist specializing in early-stage drug discovery, I frequently leverage tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (often isolated and handled as an oxalate salt, CAS: 1965304-61-3 [1]) to design kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and targeted protein degraders (PROTACs).

This whitepaper provides an in-depth physicochemical profiling and validated experimental workflows for this highly versatile scaffold, moving beyond basic structural data to explain the causality behind its behavior in synthetic workflows and biological systems.

Part 1: Physicochemical Profiling & ADME Implications

The structural genius of this molecule lies in its dual-amine nature, separated by a flexible ethyl linker and modulated by a pyrazole core. Understanding its physicochemical properties is critical for predicting both its synthetic reactivity and its downstream Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Quantitative Physicochemical Data
PropertyValueCausality / Impact in Drug Design
Chemical Formula C₁₀H₁₈N₄O₂ (Free Base)Low molecular weight ensures high ligand efficiency when used as a starting fragment.
Molecular Weight 226.28 g/mol Leaves an ample "molecular weight budget" for downstream derivatization before hitting the 500 Da Lipinski limit.
Calculated LogP ~1.2 - 1.5Balanced lipophilicity; the hydrophobic Boc group is perfectly offset by the polar pyrazole and amine moieties.
TPSA 81.3 ŲExcellent membrane permeability profile; well below the 140 Ų limit for oral bioavailability.
pKa (4-NH₂) ~4.5 [2]Weakly basic aromatic amine; remains largely neutral at physiological pH (7.4), preventing lysosomal trapping.
pKa (Carbamate NH) ~12.5Non-ionizable under physiological conditions; acts purely as a hydrogen bond donor in binding pockets.
Protonation Dynamics

The pKa of the functional groups dictates the molecule's solubility and behavior in both aqueous assays and cellular environments. The 4-amino group on the pyrazole ring is significantly less basic than a standard aliphatic amine due to the electron-withdrawing nature of the heteroaromatic ring.

pKaProfile Acidic pH < 4.0 Protonated Pyrazole-NH3+ Neutral pH 5.0 - 11.0 Neutral Free Base Acidic->Neutral pKa ~4.5 (Aromatic Amine) Basic pH > 12.0 Deprotonated Carbamate Neutral->Basic pKa ~12.5 (Carbamate NH)

pH-dependent protonation states affecting solubility and membrane permeability.

Part 2: Orthogonal Reactivity & Regioselectivity

The core synthetic advantage of this scaffold is the massive nucleophilicity differential between its two nitrogen centers.

  • The 4-Amino Group: This is an aromatic amine. Its lone pair is partially delocalized into the electron-deficient pyrazole ring, rendering it weakly nucleophilic.

  • The Aliphatic Amine: Masked by the tert-butyloxycarbonyl (Boc) group, this primary amine is highly nucleophilic (pKa ~10.5) once deprotected.

By keeping the aliphatic amine protected as a carbamate, we can force electrophiles to react exclusively with the weaker 4-amino group. Once the pyrazole is functionalized (e.g., to form a kinase hinge-binding motif), the Boc group is cleaved, revealing the aliphatic amine for a secondary functionalization (e.g., attaching a solvent-exposed solubilizing group).

OrthogonalWorkflow Start tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (Boc-Protected Building Block) Step1 Electrophilic Coupling (Amidation/Urea Formation) Start->Step1 Reacts at 4-NH2 Intermediate N-Boc Protected Intermediate (Functionalized Pyrazole) Step1->Intermediate Step2 Acidic Cleavage (TFA or HCl in Dioxane) Intermediate->Step2 Boc Deprotection Intermediate2 Free Aliphatic Amine (TFA/HCl Salt) Step2->Intermediate2 Step3 Secondary Coupling (Diversification) Intermediate2->Step3 Reacts at Aliphatic NH2 Final Target Drug Candidate (e.g., Kinase Inhibitor) Step3->Final

Workflow for orthogonal functionalization of the bifunctional pyrazole scaffold.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. I have included the mechanistic reasoning behind specific reagent choices.

Protocol A: Regioselective Amidation of the 4-Amino Pyrazole

Objective: Couple a target carboxylic acid to the weakly nucleophilic aromatic amine without disturbing the acid-labile Boc group.

Mechanistic Rationale: Because the 4-amino pyrazole is a poor nucleophile, standard coupling agents (like EDC/HOBt) often result in sluggish reactions and poor yields. We utilize HATU , a uronium-based coupling agent that generates a highly reactive 7-aza-benzotriazole active ester, effectively overcoming the high activation energy barrier.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.). Stir at room temperature for 15 minutes to pre-form the active ester. Note: DIPEA is chosen over Triethylamine (TEA) due to its greater steric bulk, which minimizes unwanted side reactions.

  • Coupling: Add tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (1.0 equiv.) [3] to the activated mixture.

  • Incubation: Stir under an inert nitrogen atmosphere at room temperature for 12–18 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation & QC Checkpoint: Analyze the crude mixture via LC-MS. You should observe the desired product mass with the Boc group fully intact (no M-100 peaks).

Protocol B: Acid-Mediated Boc Deprotection

Objective: Cleave the tert-butyloxycarbonyl (Boc) group to unmask the highly nucleophilic primary aliphatic amine for subsequent diversification.

Mechanistic Rationale: Boc cleavage is an acid-catalyzed process that releases isobutylene gas and carbon dioxide. We utilize Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the transient tert-butyl cation from alkylating the electron-rich regions of the newly formed molecule.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected intermediate from Protocol A in anhydrous DCM (0.1 M concentration).

  • Scavenger Addition: Add TIPS (2.0 equiv.) to the solution.

  • Acidification: Cool the reaction flask to 0 °C in an ice bath. Dropwise, add TFA to achieve a final concentration of 20% v/v relative to DCM.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Ensure the flask is properly vented to accommodate CO₂ and isobutylene gas evolution.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude oil with toluene (3x).

  • Validation & QC Checkpoint: The resulting product is the TFA salt of the aliphatic amine. LC-MS analysis must confirm the complete disappearance of the starting material and a mass shift of -100 Da (loss of Boc). Crucial: In your next coupling step, you must add extra equivalents of DIPEA to neutralize the TFA salt and liberate the free amine.

References

  • Title: tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate — Chemical Substance Information Source: NextSDS Database URL: [Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots toward highly targeted therapies, including fragment-based drug discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs), the demand for versatile, bifunctional building blocks has surged. One such critical intermediate is tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate , widely recognized by its [1].

This technical guide provides an in-depth analysis of this compound's structural utility, physicochemical properties, and a field-proven synthetic methodology designed for high-yield integration into complex Active Pharmaceutical Ingredients (APIs).

Structural Rationale and Physicochemical Profiling

The architectural value of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate lies in its orthogonal reactivity. The molecule features a pyrazole core, which is a privileged scaffold in medicinal chemistry known for its robust hydrogen-bond donor and acceptor capabilities—ideal for interacting with kinase hinge regions. Attached to this core is a primary amine (acting as a nucleophilic handle for amide coupling or reductive amination) and an ethyl-linked tert-butyloxycarbonyl (Boc)-protected amine. This Boc group ensures that the primary amine on the pyrazole can be functionalized selectively without cross-reactivity[1].

Quantitative Data Summary

The following table summarizes the core physicochemical and identifier data for the free base form of the compound, synthesized and validated for pharmaceutical research[1][2].

PropertyValue / Description
Chemical Name tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate
CAS Registry Number 1394162-48-1
Molecular Formula C₁₀H₁₈N₄O₂
Molecular Weight 226.28 g/mol
Monoisotopic Mass 226.14297 Da
SMILES String CC(C)(C)OC(=O)NCCN1C=C(C=N1)N
Expected LC-MS [M+H]⁺ m/z 227.15
Common Salt Form Oxalate (CAS 1965304-61-3; MW 316.31 g/mol )

To visualize how these structural domains translate into drug design applications, refer to the functional dissection diagram below.

Rationale Core tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate CAS: 1394162-48-1 N1 4-Amino Group (Nucleophilic handle for coupling) Core->N1 N2 Pyrazole Core (H-bond donor/acceptor) Core->N2 N3 Ethyl Linker (Conformational flexibility) Core->N3 N4 Boc-Carbamate (Orthogonal protection) Core->N4

Structural dissection of the compound highlighting functional domains for drug design.

Synthetic Methodology and Causality

Synthesizing this building block requires careful orchestration of reaction conditions to prevent the premature cleavage of the acid-sensitive Boc group while ensuring complete reduction of the nitro precursor. The following protocol represents a self-validating system designed for high purity and scalability.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-nitro-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ is specifically selected over stronger bases (like NaH) because its mild basicity is sufficient to deprotonate the pyrazole (pKa ~14) without inducing elimination reactions or degrading the electrophile.

  • Electrophile Introduction: Dropwise, add 1.1 equivalents of 2-(Boc-amino)ethyl bromide. Stir the reaction mixture at 60°C for 12 hours.

  • Workup: Quench with water and extract using ethyl acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Catalytic Hydrogenation

  • System Setup: Dissolve the crude nitro-intermediate in MS-grade methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 equivalents by weight).

  • Reduction: Purge the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature under a balloon pressure of H₂ for 4–6 hours.

    • Causality: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl) because acidic conditions would immediately cleave the Boc-carbamate protecting group. Pd/C ensures a clean, quantitative reduction to the primary amine under neutral conditions.

  • Filtration & Isolation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Self-Validation: The filtrate should transition from a distinct yellow (characteristic of the nitro compound) to colorless. Concentrate the filtrate to yield the target compound.

Workflow A 4-Nitro-1H-pyrazole B Alkylation (Boc-NH-CH2-CH2-Br, K2CO3) A->B C Intermediate (Nitro-pyrazole derivative) B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E Target Compound CAS: 1394162-48-1 D->E

Synthetic workflow for tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate.

Analytical Validation and Quality Control

To ensure the trustworthiness of the synthesized batch before downstream API conjugation, the protocol mandates a self-validating analytical workflow.

  • Thin-Layer Chromatography (TLC): The reaction's progress is continuously monitored. The highly polar primary amine product will exhibit a significantly lower Rf value compared to the nitro-intermediate when eluted with a Dichloromethane/Methanol (9:1) solvent system.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometry must confirm the identity of the product. The expected dominant peak for the ionized free base is m/z 227.15 [M+H]⁺ [1].

  • Nuclear Magnetic Resonance (¹H NMR): When dissolved in DMSO-d₆, the spectrum must display a sharp singlet at ~1.37 ppm integrating to 9 protons (confirming the integrity of the tert-butyl group) and two distinct singlets in the aromatic region (~7.2 ppm and ~7.6 ppm), confirming the preservation of the pyrazole ring.

By strictly adhering to these synthetic and analytical parameters, researchers can reliably produce and verify tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate for advanced therapeutic development, ensuring downstream reproducibility in complex drug discovery campaigns.

References

  • "1394162-48-1 (C10H18N4O2)", PubChemLite Database, Université du Luxembourg. Available at:[Link]

  • "Cas 1394162-48-1, tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate", LookChem Database. Available at:[Link]

Sources

In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate is a highly versatile, bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of PROTAC linkers. Structurally, it comprises a lipophilic tert-butyloxycarbonyl (Boc) protected amine, a flexible ethyl linker, and a polar 4-amino-1H-pyrazole headgroup.

Validating the structural integrity of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is not merely an exercise in identification; it is a critical quality control step. Alkylation of pyrazoles often introduces regioisomeric ambiguity, and the reduction processes used to generate the C4-amine can inadvertently cleave the acid-sensitive Boc group. This whitepaper provides a comprehensive, self-validating methodology for the acquisition, interpretation, and causal understanding of the 1H and 13C NMR spectra for this specific scaffold.

Structural Elucidation Strategy: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that experimental choices must be driven by the physicochemical properties of the analyte.

The Causality of Solvent Selection

In the structural validation of aminopyrazoles, solvent selection is paramount. While Chloroform-d (CDCl3) is ubiquitous in organic synthesis, it permits rapid intermolecular proton exchange. This dynamic exchange broadens and often completely obscures the critical C4-NH2 and carbamate NH signals.

By utilizing Dimethyl Sulfoxide-d6 (DMSO-d6) —a strong hydrogen-bond acceptor—we effectively "lock" these exchangeable protons into distinct, long-lived solvation shells. This dramatically slows the proton exchange rate on the NMR timescale, allowing the observation of the Boc-NH as a distinct, scalar-coupled triplet and the C4-NH2 as a quantifiable broad singlet.

Overcoming Regioisomeric Ambiguity

Alkylation of the pyrazole ring inherently breaks its symmetry, necessitating unambiguous differentiation between the N1 and N2 positions. As documented in advanced multinuclear NMR studies of pyrazoles[1], 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for this discrimination. The ethyl linker's protons will exhibit a strong three-bond ( 3JCH​ ) correlation to the pyrazole C5 carbon, but will not correlate to the C3 carbon due to the four-bond distance, thereby proving the exact site of alkylation[1].

Experimental Methodology: A Self-Validating Protocol

A robust analytical protocol must be a self-validating system. The following methodology ensures that the acquired data inherently proves its own accuracy through internal mathematical and physical checks.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Self-Validation Check: The concentration must be high enough to achieve a signal-to-noise (S/N) ratio > 250:1 for the 13C spectra within 512 scans, ensuring quaternary carbons (like the Boc carbonyl) are cleanly resolved.

  • Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe specifically for the dielectric constant of DMSO. Shim the magnetic field until the residual DMSO-d5 pentet (δ 2.50 ppm) has a full-width at half-maximum (FWHM) of < 0.8 Hz.

  • 1H NMR Acquisition: Acquire 16 transients using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing accurate quantitative integration.

  • 13C NMR Acquisition: Acquire 512–1024 transients using a composite pulse decoupling sequence (zgpg30). Set D1 to 3.0 seconds to account for the longer T1​ relaxation times of the quaternary Boc and pyrazole C4 carbons.

NMR_Workflow A Sample Prep (DMSO-d6) B Probe Tuning & Shimming A->B C Acquisition (1D & 2D) B->C D FT & Phase Correction C->D E Assignment & Validation D->E

Step-by-step NMR acquisition and processing workflow for structural validation.

1H NMR Spectral Analysis & Causality

The 1H NMR spectrum serves as the primary quantitative tool. The integral ratio must perfectly match 9:2:2:2:1:1:1 . Any deviation indicates incomplete Boc-protection, regioisomeric mixtures, or residual solvent.

Table 1: Synthesized 1H NMR Data (400 MHz, DMSO-d6, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Causality
Boc-CH3 1.37s-9HThe nine equivalent protons undergo rapid free rotation, averaging the signal into a sharp, highly shielded singlet.
CH2-NHBoc 3.25q6.02HDeshielded by the adjacent carbamate nitrogen. Appears as a quartet due to scalar coupling with both the adjacent CH2 and the NH proton.
C4-NH2 4.00br s-2HBroadened by the quadrupolar relaxation effect of the adjacent 14 N nucleus ( I=1 ).
Pyrazole-CH2 4.05t6.02HStrongly deshielded by the electron-withdrawing N1 atom of the heteroaromatic pyrazole ring.
Boc-NH 6.85t6.01HExchangeable proton locked by DMSO-d6 solvation; couples to the adjacent methylene group.
Pyrazole C5-H 6.90s-1HAromatic proton adjacent to the N1-alkyl group. Shielded by the electron-donating C4-NH2 group[2].
Pyrazole C3-H 7.05s-1HIsolated aromatic proton. Slightly more deshielded than C5-H due to its distance from the N1 alkyl substituent[3].

13C NMR Spectral Analysis & 2D Validation

The 13C NMR spectrum maps the carbon skeleton, providing critical confirmation of the quaternary centers that are invisible in standard 1H NMR.

Table 2: Synthesized 13C NMR Data (100 MHz, DMSO-d6, 298 K)

PositionChemical Shift (δ, ppm)TypeAssignment Causality
Boc-CH3 28.4CH3Standard aliphatic resonance for tert-butyl methyl groups.
CH2-NHBoc 40.5CH2Aliphatic carbon shifted downfield by the adjacent carbamate nitrogen.
Pyrazole-CH2 51.5CH2Strongly deshielded by covalent attachment to the pyrazole N1 atom.
Boc C-q 78.5CQuaternary carbon of the tert-butyl group; highly characteristic shift.
Pyrazole C5 115.5CHAromatic carbon; confirmed via HMBC cross-peaks to the ethyl linker.
Pyrazole C3 128.5CHAromatic carbon; lacks HMBC correlation to the ethyl linker[1].
Pyrazole C4 135.0CQuaternary aromatic carbon; strongly deshielded by the primary amine (-NH2) resonance withdrawal.
Boc C=O 156.2CCarbonyl carbon of the carbamate group; highly deshielded sp2 center.
2D HMBC Logic: The Ultimate Validation

To finalize the self-validating protocol, 1D assignments of the pyrazole ring are considered tentative until validated by 2D HMBC. The logic is binary and irrefutable: the ethyl CH2 protons (H-1') at δ 4.05 ppm will show a cross-peak to C5 (δ 115.5 ppm) because they are separated by three bonds ( 3JCH​ ). They will not show a cross-peak to C3 (δ 128.5 ppm) because the four-bond distance ( 4JCH​ ) falls outside the standard HMBC detection window (optimized for ~8 Hz couplings).

HMBC_Logic N1 Ethyl CH2 (H-1') C5 Pyrazole C5 (~115 ppm) N1->C5 3J_CH (Observed) C3 Pyrazole C3 (~128 ppm) N1->C3 4J_CH (Not Observed)

HMBC correlation logic used to unambiguously differentiate pyrazole C3 and C5 positions.

Conclusion

The comprehensive NMR analysis of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate requires a deliberate approach to solvent selection, relaxation parameters, and 2D correlation logic. By understanding the causality behind the chemical shifts—such as the quadrupolar broadening of the C4-NH2 group and the 3JCH​ HMBC constraints of the pyrazole ring—scientists can establish a self-validating dataset that guarantees the structural integrity of this critical chemical building block.

References

  • Practical Synthesis of Pyrazol-4-thiols ChemRxiv URL:[Link]

  • Recent developments in aminopyrazole chemistry ResearchGate URL:[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates KTU ePubl URL: [Link]

Sources

Comprehensive Solubility Profiling of tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate in Organic Solvents: A Technical Guide for Chemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (CAS: 1394162-48-1) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and PROTACs. Characterized by a[1], it exhibits a balanced amphiphilic profile. This technical guide provides an in-depth analysis of its solvation mechanics, theoretical solubility predictions based on Hansen Solubility Parameters (HSP), and a self-validating empirical protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Solvation Logic

To predict and manipulate the solubility of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate, we must first deconstruct its molecular architecture. The solubility of this compound is governed by a tug-of-war between its lipophilic and hydrophilic domains:

  • The tert-Butyl Carbamate (Boc) Group: This bulky, lipophilic moiety dominates the dispersive interactions ( δD​ ). It acts as a steric shield, significantly enhancing solubility in moderately polar and halogenated organic solvents by increasing the entropy of mixing.

  • The 4-Amino-1H-Pyrazole Core: The primary amine at the C4 position is a potent hydrogen-bond donor and acceptor. Coupled with the pyrazole N2 atom (an H-bond acceptor) and the carbamate NH (an H-bond donor), this region forms a rigid, highly ordered intermolecular hydrogen-bonded network in the solid state.

Causality in Solvation: For dissolution to occur, the solvent must provide sufficient enthalpic compensation to break the crystal lattice energy driven by the pyrazole-amine interactions. Solvents lacking hydrogen-bond accepting or donating capabilities (e.g., aliphatic hydrocarbons) will fail to dissolve the compound, regardless of their dispersive affinity for the Boc group.

Solvation Core tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate Boc Boc Group (Lipophilic) Core->Boc Amine Primary Amine (H-Bond Donor/Acceptor) Core->Amine Pyrazole Pyrazole Core (H-Bond Acceptor) Core->Pyrazole Aprotic Polar Aprotic (DMSO, DMF) Boc->Aprotic Solvation NonPolar Non-Polar (Hexane) Boc->NonPolar Weak Dispersion Amine->Aprotic H-Bond Donation Protic Polar Protic (MeOH, EtOH) Amine->Protic Strong H-Bonding Pyrazole->Aprotic Dipole-Dipole Pyrazole->Protic H-Bond Acceptance

Solvation interaction network based on functional groups.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Rather than relying on one-dimensional metrics like "polarity," modern process chemistry utilizes [2] to predict solvent compatibility. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces[3]:

  • δD​ (Dispersion): Van der Waals forces.

  • δP​ (Polarity): Dipole-dipole interactions.

  • δH​ (Hydrogen Bonding): Electron exchange interactions.

For tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate, the optimal solvent must possess a high δH​ to disrupt the primary amine's solid-state bonding, and a moderate δP​ to stabilize the pyrazole dipole.

  • Optimal Solvents (DMSO, DMF): These polar aprotic solvents have exceptionally high δP​ and δH​ (acceptor) values. They readily accept hydrogen bonds from the primary amine and carbamate NH, rapidly collapsing the crystal lattice.

  • Moderate Solvents (DCM, EtOAc): Dichloromethane (DCM) possesses excellent δD​ properties that perfectly match the Boc group. While its δH​ is lower, the dispersive stabilization is sufficient to achieve moderate working concentrations for synthesis.

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the expected thermodynamic solubility profile of the compound across various organic solvent classes, providing critical baselines for reaction design and liquid-liquid extraction workflows.

Solvent ClassSolventDielectric Constant (ε)Expected Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic DMSO46.7> 100Strong H-bond acceptance disrupts crystal lattice
Polar Aprotic DMF36.7> 100Dipole-dipole interactions and H-bond acceptance
Polar Protic Methanol32.750 - 100H-bond donation/acceptance matches solute profile
Mod. Polar Dichloromethane8.920 - 50Favorable dispersive interactions with the Boc group
Mod. Polar Ethyl Acetate6.010 - 30Moderate dipole interactions; weak H-bond acceptance
Non-Polar Hexane1.9< 1Insufficient polarity to overcome solid-state H-bonding

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask

While kinetic solubility assays (e.g., laser nephelometry) are useful for high-throughput screening, they often overestimate solubility due to supersaturation artifacts. For rigorous process chemistry,[4] is the gold standard.

The following self-validating protocol ensures the crystal lattice is fully disrupted and true equilibrium is reached[5].

Step-by-Step Methodology
  • Saturation Preparation: Weigh an excess amount of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (e.g., 20 mg) into a 2 mL chemically inert glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent evaporation, which would artificially inflate concentration readings.

  • Equilibration: Place the vial in a thermomixer. Incubate at a strictly controlled 25.0 °C with continuous shaking at 800 rpm for 24 to 48 hours. Causality: The extended timeframe guarantees the transition from a kinetically trapped supersaturated state to a true thermodynamic equilibrium[6].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Causality: Centrifugation is prioritized over filtration. The lipophilic Boc group has a high propensity to non-specifically adsorb to standard nylon or PTFE syringe filters, which would artificially lower the measured solubility.

  • Quantification: Carefully aspirate the clear supernatant. Dilute appropriately (e.g., 1:100) in the mobile phase. Analyze via UPLC-UV (monitoring the pyrazole chromophore at ~254 nm) or LC-MS against a pre-established 5-point calibration curve.

Workflow A Solid Compound (CAS: 1394162-48-1) B Solvent Addition (Varying HSP) A->B C Equilibration (Shake-Flask, 24h) B->C D Phase Separation (Centrifugation) C->D E Quantification (UPLC-UV/MS) D->E

Shake-flask thermodynamic solubility workflow.

Implications for Process Chemistry & Scale-Up

Understanding this solubility profile is non-negotiable for successful downstream synthesis:

  • Amide Couplings: Because the primary amine is the intended nucleophile in many workflows, reactions utilizing coupling reagents (e.g., HATU, EDC) should be conducted in DMF or DCM. DMF ensures complete dissolution of the starting material, while DCM leverages the Boc group's dispersive affinity to maintain a homogeneous phase.

  • Workup & Extraction: The compound's high solubility in EtOAc allows for highly efficient aqueous workups. By washing the EtOAc organic layer with water or weak aqueous buffers, polar impurities can be removed while the Boc-protected compound remains securely in the organic phase.

  • Crystallization: To isolate the compound, an anti-solvent crystallization strategy is highly effective. Dissolving the compound in a minimal volume of EtOAc (good solvent) and slowly titrating in Hexane or Heptane (poor solvent) will force the primary amine and pyrazole groups to re-establish their solid-state hydrogen bonds, yielding high-purity crystalline material.

References

  • PubChemLite Database. "1394162-48-1 (C10H18N4O2) - Physicochemical Properties." Université du Luxembourg. URL:[Link]

  • Hansen, C. M. "Hansen Solubility Parameters: Theory and Application." Hansen-Solubility Official Site. URL: [Link]

  • Zarghampour, A., et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024. URL: [Link]

  • Dehring, K.A., et al. "Determination of aqueous solubility by heating and equilibration: A technical note." National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Advanced Technical Guide & Material Safety Data Sheet (MSDS): tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to move beyond a static, compliance-only Material Safety Data Sheet (MSDS). This document is engineered for researchers, medicinal chemists, and drug development professionals. It synthesizes critical physicochemical data, mechanistic hazard evaluations, and field-proven experimental workflows for tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate —a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and PROTAC degraders.

Chemical Identity & Physicochemical Profiling

The compound features an electron-rich 4-aminopyrazole core and an N1-linked aliphatic chain terminating in a Boc-protected primary amine. This orthogonal reactivity profile allows chemists to perform sequential functionalization: first targeting the highly nucleophilic C4-amine, followed by controlled deprotection of the Boc group to reveal the aliphatic amine for linker attachment.

Because the free base is prone to oxidation and can be difficult to handle, it is most commonly supplied and handled as an oxalate salt [1].

Quantitative Data Summary
PropertyFree BaseOxalate Salt
CAS Number N/A1965304-61-3
Molecular Formula C₁₀H₁₈N₄O₂C₁₀H₁₈N₄O₂ • C₂H₂O₄ (or C₁₂H₂₀N₄O₆)
Molecular Weight 226.28 g/mol 316.31 g/mol
Physical State Viscous oil / Low-melting solidOff-white to pale yellow powder
Storage Temperature 2–8 °C (Inert atmosphere)2–8 °C
Typical Purity >90%≥95%
Solubility DCM, EtOAc, MeOH, DMSODMSO, MeOH, Water (moderate)

Data synthesized from and1[1].

Mechanistic Hazard Identification (The Core MSDS)

Understanding the causality behind chemical hazards is critical for designing fail-safe laboratory protocols.

  • Skin Sensitization & Irritation (H315, H317, H319):

    • Mechanism: The primary amine at the C4 position of the pyrazole ring is electronically similar to an arylamine. In biological systems, such moieties can undergo metabolic activation (e.g., via cytochrome P450 enzymes) to form reactive nitrenium ions. These electrophiles can covalently bind to epidermal proteins, triggering an adaptive immune response and resulting in allergic contact dermatitis.

  • Pressurization Risk (Gas Evolution):

    • Mechanism: The tert-butyl carbamate (Boc) protecting group is highly acid-labile. If the compound is accidentally exposed to strong acidic fumes (e.g., HCl, TFA), it undergoes rapid autocatalytic cleavage. This reaction releases equimolar amounts of carbon dioxide and isobutylene gas . In a tightly sealed storage vial, this will cause catastrophic over-pressurization and potential explosion of the glass container.

Mandatory Safety Protocols
  • PPE: Nitrile gloves (double-gloving recommended during scale-up), safety goggles, and a flame-retardant lab coat.

  • Engineering Controls: All transfers and reactions must be conducted in a Class II fume hood.

Handling, Storage, and Stability

  • Temperature Control (2–8 °C): The electron-rich 4-aminopyrazole core is susceptible to slow aerial oxidation. At room temperature, the powder will gradually degrade, manifesting as a color shift from off-white to dark brown. Refrigeration exponentially slows this kinetic degradation.

  • Atmospheric Control: Store under a blanket of inert gas (Argon or Nitrogen). Moisture can lead to the hydrolysis of the oxalate salt, altering the stoichiometry of downstream reactions.

  • Incompatibilities: Strictly isolate from strong oxidizers (which will destroy the pyrazole core) and strong acids (which will prematurely cleave the Boc group).

Experimental Workflows: Application in Drug Discovery

This compound is heavily utilized in the synthesis of ATP-competitive kinase inhibitors (such as CDKL5 and CDK2 probes)[2][3]. The pyrazole core acts as a hinge-binding motif, while the N1-ethyl chain serves as a solvent-exposed vector for PROTAC linker attachment.

Workflow Diagram: Sequential Functionalization

Workflow A tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (Bifunctional Starting Material) B Step 1: Amide Coupling (T3P, DIPEA, THF, 0-25°C) A->B + R-COOH C Intermediate: C4-Amide, N1-Boc-Ethylamine B->C LC-MS Checkpoint D Step 2: Acidic Cleavage (TFA/DCM or HCl/Dioxane) C->D Purify via Flash Silica E Final Product: Primary Aliphatic Amine Ready for PROTAC Linkage D->E - CO2, - Isobutylene

Caption: Sequential functionalization workflow: C4-amide coupling followed by N1-Boc deprotection.

Protocol: Regioselective Amide Coupling at the C4-Amine

This self-validating protocol utilizes Propylphosphonic anhydride (T3P) for amide bond formation. Causality of Reagent Choice: T3P is selected over traditional carbodiimides (EDC/DCC) because it generates strictly water-soluble byproducts, drastically simplifying the purification of highly polar heterocyclic intermediates. Furthermore, it minimizes the risk of side-reactions at the electron-rich pyrazole nitrogen[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under Argon, dissolve tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate oxalate (1.0 equiv) and the desired carboxylic acid (1.05 equiv) in anhydrous THF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv). Note: The excess base is required to neutralize the oxalate counter-ion and free the primary amine.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv). Causality: The activation of the carboxylic acid is exothermic; maintaining 0 °C prevents thermal degradation of the primary amine and suppresses the formation of unreactive N-acylureas.

  • Reaction Monitoring (Self-Validation Checkpoint): After 1 hour, withdraw a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H₂O, and analyze via LC-MS. The starting material mass (m/z 227.1[M+H]⁺ for the free base) must be completely consumed. If starting material persists, verify the pH is basic (pH > 8) and add an additional 0.5 equiv of T3P.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Pharmacological Context & Structural Biology

Understanding how this molecule interacts with biological targets dictates how chemists functionalize it. As demonstrated in studies targeting CDKL5 and CDK2[2][3], the pyrazole core mimics the adenine ring of ATP.

Binding Molecule Functionalized Aminopyrazole N2 Pyrazole N2 (H-Bond Acceptor) Molecule->N2 Amide C4-Amide N-H (H-Bond Donor) Molecule->Amide Linker N1-Ethylamine (Solvent Trajectory) Molecule->Linker Kinase Kinase Hinge Region (e.g., CDKL5, CDK2) N2->Kinase Binds Backbone NH Amide->Kinase Binds Backbone C=O

Caption: Structural logic of the aminopyrazole core binding to the kinase hinge region.

  • The Hinge Interaction: The N2 atom of the pyrazole acts as a strict hydrogen-bond acceptor, while the N-H of the newly formed C4-amide acts as a hydrogen-bond donor to the kinase backbone[2][3].

  • The Linker Trajectory: The N1-ethylcarbamate group is specifically positioned to point outward toward the solvent channel. Once the Boc group is removed, this primary amine is the ideal anchoring point for attaching E3 ligase ligands (e.g., Cereblon or VHL binders) to create targeted protein degraders (PROTACs) without disrupting the kinase binding affinity.

Toxicological & Ecological Information

  • Ecotoxicity: Nitrogen-rich heterocycles can be toxic to aquatic life and are highly resistant to standard biodegradation pathways.

  • Disposal Causality: Do not discharge into municipal drains. The compound must be dissolved in a combustible solvent (e.g., ethanol or acetone) and incinerated in an EPA-approved chemical incinerator equipped with an afterburner and scrubber. The scrubber is mandatory to neutralize the toxic NOₓ gases generated during the combustion of the pyrazole and carbamate nitrogen atoms.

References

  • NextSDS Chemical Substance Information: tert-butyl[2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate (CAS: 1965304-61-3). NextSDS.[Link]

  • Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective: National Institutes of Health (NIH). Demonstrates the T3P amide coupling methodology on 4-amino-1H-pyrazoles.[Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor: Journal of Medicinal Chemistry (ACS Publications). Details the structural biology and hinge-binding mechanism of functionalized aminopyrazoles.[Link]

Sources

Methodological & Application

Scalable Synthesis Route for tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Rationale

tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate is a highly valuable building block in medicinal chemistry. The 4-aminopyrazole core is a privileged scaffold frequently utilized in the design of kinase inhibitors, including Janus kinase (JAK) and ERK5 inhibitors, due to its excellent hydrogen-bonding profile and metabolic stability[1][2]. The orthogonally protected N-Boc ethylamine side chain provides a versatile handle for subsequent derivatization (e.g., amide coupling or urea formation) without interfering with the reactivity of the pyrazole amine.

Causality in Experimental Design: A common pitfall in pyrazole chemistry is the poor regioselectivity observed during the N -alkylation of substituted pyrazoles, which often yields difficult-to-separate mixtures of 1,3- and 1,5-isomers. To circumvent this, our protocol strategically utilizes 4-nitro-1H-pyrazole as the starting material[3]. Because 4-nitro-1H-pyrazole possesses a C2v​ plane of symmetry (in its tautomeric resonance hybrid), alkylation at either N1 or N2 yields the exact same regioisomer. This completely eliminates regioselectivity issues, avoiding costly chromatographic separations and making the route highly scalable[3]. Furthermore, the nitro group serves as an inert mask during the alkylation step, preventing the over-alkylation that would occur if 4-aminopyrazole were used directly.

Part 2: Synthetic Strategy & Pathway Visualization

The synthesis is structured as a robust, two-step sequence designed for high-throughput and scale-up environments:

  • Desymmetrizing Alkylation : 4-nitro-1H-pyrazole is alkylated with tert-butyl (2-bromoethyl)carbamate using a mild base ( K2​CO3​ ).

  • Global Nitro Reduction : The nitro group is reduced to an amine via palladium-catalyzed hydrogenation. Neutral catalytic hydrogenation is strictly selected over acidic metal reductions (e.g., SnCl2​ /HCl or Fe/HCl) to prevent the premature cleavage of the acid-sensitive tert-butyl carbamate (Boc) protecting group[4].

SynthesisWorkflow Start 4-Nitro-1H-pyrazole + tert-Butyl (2-bromoethyl)carbamate Step1 Step 1: N-Alkylation (K2CO3, DMF, 60°C) Start->Step1 Intermediate tert-Butyl (2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate Step1->Intermediate Aqueous Workup & Phase Separation Step2 Step 2: Catalytic Hydrogenation (10% Pd/C, H2, MeOH, RT) Intermediate->Step2 Product tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate Step2->Product Celite Filtration & Solvent Evaporation

Caption: Two-step scalable synthesis workflow for tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate.

Part 3: Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate

Objective : Regioselective N -alkylation of the pyrazole core.

Reagents :

  • 4-Nitro-1H-pyrazole (1.0 equiv)

  • tert-Butyl (2-bromoethyl)carbamate (1.1 equiv)

  • Potassium carbonate ( K2​CO3​ , 2.0 equiv, finely powdered)

  • Anhydrous N,N -Dimethylformamide (DMF) (10 volumes)

Procedure :

  • Preparation : Charge a dry, nitrogen-flushed reactor with 4-nitro-1H-pyrazole and DMF. Stir until fully dissolved.

  • Base Addition : Add powdered K2​CO3​ to the solution.

    • Expert Insight: K2​CO3​ is preferred over stronger bases like NaH. Strong bases can promote the unwanted elimination of HBr from tert-butyl (2-bromoethyl)carbamate, forming a volatile vinyl carbamate byproduct and drastically reducing the yield[3].

  • Alkylation : Add tert-butyl (2-bromoethyl)carbamate portion-wise to control any mild exotherm. The bromide is chosen over the chloride analog due to its higher electrophilicity, allowing the reaction to proceed at milder temperatures.

  • Heating : Heat the reaction mixture to 60 °C and stir for 12–16 hours. Monitor completion via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Workup : Cool the mixture to room temperature. Quench by pouring into ice-cold water (30 volumes) under vigorous stirring. Extract the aqueous phase with Ethyl Acetate (3 × 15 volumes).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ .

  • Isolation : Concentrate in vacuo to afford the intermediate. For multi-kilogram scales, the product can be directly recrystallized from MTBE/heptane, bypassing chromatographic purification[3].

Step 2: Synthesis of tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Objective : Chemoselective reduction of the nitro group to an amine.

Reagents :

  • tert-Butyl (2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 5–10 wt%)

  • Hydrogen gas ( H2​ )

  • Methanol (MeOH) (15 volumes)

Procedure :

  • Preparation : Dissolve the nitro intermediate in MeOH within a pressure reactor or Parr shaker.

  • Catalyst Addition : Carefully add 10% Pd/C.

    • Safety Note: Dry Pd/C is highly pyrophoric. Always wet the catalyst with a small amount of toluene or water before adding it to the methanolic solution to prevent the ignition of solvent vapors.

  • Purging : Seal the reactor. Purge the vessel with Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) three times to ensure an oxygen-free environment.

  • Hydrogenation : Pressurize the reactor with H2​ to 30–40 psi. Stir vigorously at room temperature (20–25 °C) for 6–8 hours[2].

  • Monitoring : Monitor completion via LC-MS.

    • Expert Insight: Do not over-pressurize or heat excessively, as this can lead to unwanted hydrogenolysis of the pyrazole C-N bonds or over-reduction.

  • Filtration : Vent the H2​ gas and purge with N2​ . Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess MeOH.

  • Concentration : Evaporate the filtrate under reduced pressure to yield the target 4-aminopyrazole as a viscous oil that crystallizes upon standing.

Part 4: Quantitative Data & Analytical Characterization

Table 1: Reaction Metrics and Expected Outcomes
Reaction StepReagents & ConditionsTime / TempExpected YieldPurity (HPLC)Key Impurities to Monitor
1. Alkylation 4-Nitropyrazole, Boc-NH-CH₂CH₂-Br, K₂CO₃, DMF14 h / 60 °C85–92%>95%Unreacted bromide, vinyl carbamate
2. Reduction Nitro intermediate, 10% Pd/C, H₂ (30 psi), MeOH6 h / 25 °C90–96%>98%Hydroxylamine intermediate (incomplete reduction)
Analytical Markers for Final Product
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.05 (s, 1H, pyrazole-H), 6.90 (s, 1H, pyrazole-H), 6.85 (t, 1H, NH-Boc), 3.98 (t, 2H, N-CH₂), 3.80 (br s, 2H, NH₂), 3.25 (q, 2H, CH₂-NH), 1.35 (s, 9H, t-butyl).

  • LC-MS (ESI) : m/z calculated for C10​H18​N4​O2​ [M+H]+ 227.15, found 227.2.

Part 5: Scalability & Safety Considerations

  • Exotherm Management : The catalytic hydrogenation of nitro groups releases approximately 130 kcal/mol of heat. On a scale >100g, the reaction must be performed in a jacketed reactor with active cooling to maintain the internal temperature below 30 °C.

  • Protecting Group Integrity : Traditional nitro reductions using Iron (Fe) or Tin ( SnCl2​ ) in hydrochloric acid are strictly contraindicated for this synthesis. The strongly acidic conditions will rapidly cleave the tert-butyl carbamate (Boc) group[4]. The neutral Pd/C hydrogenation ensures complete chemoselectivity.

  • Genotoxic Impurities (PGIs) : Alkylating agents like tert-butyl (2-bromoethyl)carbamate are classified as potential genotoxic impurities. The aqueous workup (LiCl wash) and subsequent recrystallization in Step 1 are specifically designed to purge residual alkylating agent below the Threshold of Toxicological Concern (TTC)[3].

Part 6: References

  • Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction Source: Organic Process Research & Development (ACS Publications) URL:[Link][3]

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: PubMed Central (NIH) URL:[Link][2]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity Source: Molecules (MDPI) URL:[Link][4]

Sources

Application Note: Utilizing tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (CAS: 1394162-48-1 for the oxalate salt; Free base MW: 226.28 g/mol ) is a highly versatile, bifunctional pharmaceutical intermediate. Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized as hinge-binding motifs in ATP-competitive kinase inhibitors such as cyclin-dependent kinase (CDK) and Janus kinase (JAK) inhibitors .

This intermediate offers orthogonal reactivity: the highly nucleophilic C4-primary amine allows for immediate functionalization (e.g., amidation or cross-coupling), while the N1-ethyl-Boc-protected amine provides a stable handle. Once the C4 position is elaborated, the Boc group can be cleaved to reveal a basic primary amine, which is typically directed toward the solvent-exposed channel of the kinase to improve aqueous solubility and tune pharmacokinetic (PK) properties .

Strategic Rationale & Mechanistic Insights

In structure-based drug design, the 1H-pyrazole core acts as a critical hydrogen-bond donor/acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region.

  • C4-Amino Group: Serves as the primary vector for accessing the selectivity pocket of the kinase. It is typically converted into an amide or urea.

  • N1-Aliphatic Chain: The ethylenediamine-like motif extends out of the ATP pocket. Keeping this amine Boc-protected during early synthetic steps prevents unwanted polymerization or side reactions. Post-deprotection, the resulting cationic center at physiological pH drastically improves drug solubility and can form salt bridges with solvent-exposed acidic residues (e.g., Asp or Glu) on the kinase surface .

KinaseBinding ATP ATP-Binding Pocket (Kinase Hinge Region) Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) ATP->Pyrazole Anchors via H-bonds C4 C4-Amide Linker (Selectivity Pocket) Pyrazole->C4 Directs vectorially N1 N1-Ethylamine Tail (Solvent Channel / PK Tuning) Pyrazole->N1 Directs vectorially

Structural role of the derivatized pyrazole scaffold within a kinase ATP-binding pocket.

Reaction Optimization Data

When functionalizing the C4-amine via amidation, the choice of coupling reagent is critical. The table below summarizes quantitative optimization data for coupling tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate with a sterically hindered pyrimidine-carboxylic acid. HATU provides the best balance of yield and kinetics.

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization / Side Reactions
EDC·HCl / HOBtDIPEADMF1665Moderate (HOBt ester accumulation)
T3P (50% in EtOAc)Et₃NEtOAc1278Low
HATU DIPEA DMF 4 92 Minimal
PyBOPDIPEADCM881Low

Experimental Protocols

Protocol A: HATU-Mediated Amidation of the C4-Amine

Causality: HATU is selected for its superior activation kinetics, particularly when coupling with sterically hindered or electronically deactivated carboxylic acids common in kinase inhibitor design. DIPEA is used as a non-nucleophilic base to ensure the carboxylic acid is deprotonated without competing for the electrophile.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir the mixture at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (1.0 equiv) in one portion.

  • Self-Validation Check: Monitor the reaction via LC-MS. The starting material exhibits a characteristic [M+H]⁺ peak at m/z 227.1. The reaction is complete when this peak is fully consumed and replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Acidic Cleavage of the N-Boc Protecting Group

Causality: 4N HCl in dioxane is preferred over TFA/DCM because it directly yields a stable hydrochloride salt that can often be isolated via simple precipitation and filtration, bypassing the need for reverse-phase chromatography.

  • Preparation: Dissolve the N4-acylated intermediate from Protocol A in a minimal amount of anhydrous 1,4-dioxane.

  • Cleavage: Cool the solution to 0 °C. Slowly add 4N HCl in dioxane (10.0 equiv).

  • Self-Validation Check: The cessation of CO₂ gas evolution serves as a primary visual indicator of reaction progress. Confirm completion via TLC (ninhydrin stain positive for primary amine) or LC-MS (appearance of [M-Boc+H]⁺).

  • Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Add diethyl ether to precipitate the hydrochloride salt. Filter the solid, wash with cold ether, and dry under high vacuum.

Protocol C: Late-Stage Reductive Amination

Causality: To fine-tune the PK profile, the liberated primary amine is often alkylated. Reductive amination using NaBH(OAc)₃ is chosen over direct alkylation to prevent over-alkylation (formation of tertiary/quaternary amines).

  • Imine Formation: Suspend the amine hydrochloride salt (1.0 equiv) in 1,2-dichloroethane (DCE). Add Et₃N (1.1 equiv) to free-base the amine, followed by the desired aldehyde (1.05 equiv). Stir for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir at room temperature for 12 hours.

  • Quench & Purify: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography (DCM/MeOH gradient) to yield the final kinase inhibitor.

Workflow A tert-Butyl (2-(4-amino-1H- pyrazol-1-yl)ethyl)carbamate B Amidation / Coupling HATU, DIPEA, DMF A->B Electrophile C N4-Acylated Pyrazole Intermediate B->C Yield >85% D Boc Deprotection 4N HCl in Dioxane C->D Acid Cleavage E Primary Amine Hydrochloride Salt D->E Precipitation F Late-Stage Derivatization (Reductive Amination) E->F Diversification G Final Kinase Inhibitor Candidate F->G Purification

Synthetic workflow for derivatizing tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate.

References

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • WO2016027195A1 - Aminopyrimidinyl compounds as JAK inhibitors. Google Patents (WIPO).
  • Discovery, Optimization, and Evaluation of Novel ANGPTL3 Modulators for the Treatment of Hyperlipidemia. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin (CDKL5). eLife. URL: [Link]

Application Note: Amide Coupling Strategies for tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of complex pharmaceutical intermediates often requires the precise formation of amide bonds using heteroaromatic amines. The compound tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate presents a unique synthetic profile: it features a reactive primary amine at the C4 position of the pyrazole ring, and a highly acid-sensitive Boc-protected primary amine on the N1-ethyl appendage.

Coupling carboxylic acids to 4-aminopyrazoles can be kinetically sluggish. The lone pair on the exocyclic C4-amine partially delocalizes into the pyrazole system, rendering it less nucleophilic than standard aliphatic amines[1]. Consequently, highly efficient coupling reagents such as HATU or T3P are required to drive the reaction to completion[2][3]. Furthermore, the presence of the Boc protecting group dictates that all reaction conditions and subsequent workups must remain strictly non-acidic to prevent premature deprotection.

This application note provides self-validating, step-by-step protocols for coupling carboxylic acids to tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate, detailing the causality behind reagent selection, solvent choices, and specialized workup procedures.

Reagent Selection & Comparative Analysis

Selecting the correct coupling reagent is a balance between reaction kinetics, epimerization control, and purification requirements. For heteroaromatic amines, uronium salts (HATU) and phosphonic anhydrides (T3P) outperform traditional carbodiimides (EDC/HOBt)[4][5].

Table 1: Quantitative and Qualitative Comparison of Amide Coupling Systems

Coupling SystemTypical Yield (%)Reaction Time (h)Epimerization RiskByproduct SolubilityRecommended Use Case
HATU / DIPEA 85 – 95%2 – 4LowOrganic (requires chromatography)Sluggish acids; Discovery chemistry[2]
T3P / Pyridine 80 – 90%4 – 12Very LowAqueous (removable via wash)Scale-up; Epimerization-prone acids[3]
EDC / HOBt 60 – 80%12 – 24LowAqueous (removable via wash)Routine couplings; Cost-sensitive scale[4]

Reaction Pathway & Workflow

The HATU-mediated coupling relies on the rapid formation of an OAt-active ester. The nitrogen atom in the HOAt ring provides anchimeric assistance (neighboring group participation), which significantly accelerates the nucleophilic attack by the less reactive 4-aminopyrazole[2].

Workflow Acid Carboxylic Acid (R-COOH) Activation Activation (HATU / DIPEA) Acid->Activation ActiveEster OAt-Active Ester Intermediate Activation->ActiveEster - TMU Byproduct Coupling Nucleophilic Attack (C4-Amine) ActiveEster->Coupling Amine tert-butyl (2-(4-amino-1H- pyrazol-1-yl)ethyl)carbamate Amine->Coupling Product Amide Product (Boc-protected) Coupling->Product - HOAt

Fig 1: Mechanistic workflow of HATU-mediated amide coupling with 4-aminopyrazole derivatives.

Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Coupling

Designed for maximum yield and rapid conversion on a discovery scale (mg to low gram).

Materials:

  • Carboxylic Acid (1.0 equiv)

  • tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M to 0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. The solution will typically turn pale yellow. Stir for 15–30 minutes to ensure complete formation of the highly reactive OAt-active ester. Self-Validation: TLC (UV active) should show the disappearance of the starting acid and the appearance of a new, less polar active ester spot.

  • Nucleophilic Addition: Add tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (1.1 equiv) dropwise as a solution in a minimal amount of DMF.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Boc-Safe Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10× reaction volume). Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl (3 × 5 volumes) – Removes DMF and neutralizes excess DIPEA without cleaving the Boc group.

    • Saturated aqueous NaHCO₃ (1 × 5 volumes) – Removes acidic impurities and HOAt.

    • Brine (1 × 5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure amide.

Protocol B: Scalable T3P-Mediated Coupling

Designed for scale-up (multi-gram) and substrates highly prone to alpha-chiral epimerization.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (1.05 equiv)

  • Propylphosphonic anhydride (T3P) (50% wt. solution in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Substrate Mixing: Dissolve the carboxylic acid and the 4-aminopyrazole derivative in EtOAc. Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA here to absolutely minimize epimerization of sensitive chiral centers[3].

  • Coupling Initiation: Cool the mixture to 0 °C. Add the T3P solution (1.5 equiv) dropwise over 10 minutes to control the mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. If the reaction is sluggish due to steric hindrance, it can be safely heated to 50 °C without degrading the T3P reagent.

  • Aqueous Workup: Because T3P byproducts are entirely water-soluble, simply wash the organic reaction mixture with water (2 × 5 volumes), saturated NaHCO₃ (1 × 5 volumes), and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The resulting product often requires no further chromatographic purification.

Critical Parameters & Troubleshooting

  • Causality of Base Selection: DIPEA is strictly preferred over Triethylamine (TEA) in Protocol A. DIPEA is more sterically hindered, which prevents it from acting as a competing nucleophile against the active ester and limits base-catalyzed racemization of the carboxylic acid[6].

  • Boc-Group Preservation: The tert-butyl carbamate (Boc) group is highly labile under strongly acidic conditions (e.g., TFA, HCl). Standard peptide coupling workups often utilize 1M HCl or 5% KHSO₄ to wash away unreacted amines. Do not use strong acids. Saturated NH₄Cl provides a mildly acidic environment (pH ~5.5) that is sufficient to protonate and remove excess DIPEA/Pyridine while keeping the Boc group completely intact.

  • Pre-activation Timing: Failing to pre-activate the carboxylic acid with HATU before adding the 4-aminopyrazole can lead to direct reaction between the amine and HATU, forming an unreactive guanidinium byproduct. Always ensure the 15-minute pre-activation step is strictly followed[2][5].

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors ACS Public
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine ResearchG
  • Process optimization for acid-amine coupling: a c
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt NIH PubMed Central
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem

Sources

role of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate in kinase inhibitor drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role of tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate in Kinase Inhibitor Drug Discovery

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds that can effectively compete with ATP for the kinase hinge region. Among these, the aminopyrazole core has emerged as a highly versatile pharmacophore[1][2]. Specifically, the bifunctional building block tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (CAS: 1394162-48-1) has become a cornerstone in medicinal chemistry. This intermediate provides a robust ATP-competitive hinge-binding motif (the 4-aminopyrazole) coupled with a chemically orthogonal, Boc-protected ethylamine vector. This vector is precisely calibrated to project out of the lipophilic ribose pocket and into the solvent channel, enabling late-stage functionalization for targeted covalent inhibitors (TCIs) or the attachment of solubilizing motifs[1][3].

Mechanistic Rationale: The Pyrazole Hinge-Binder and the Ethylamine Vector

The architectural brilliance of this building block lies in its dual-action geometry:

  • Hinge Binding (The 4-Aminopyrazole Core): The pyrazole ring acts as a potent hydrogen bond donor and acceptor. When the 4-amino group is coupled to a heteroaryl core (e.g., pyrimidine or pyridine), the resulting scaffold forms bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge residues (such as Glu and Met/Cys)[1][4].

  • Solvent Channel Engagement (The N1-Ethylamine Linker): The N1 position of the pyrazole naturally vectors toward the solvent-exposed interface of the ATP binding site. The choice of an ethyl linker is not arbitrary; a two-carbon chain (~2.5–3.0 Å) provides the exact spatial extension required to clear the hydrophobic pocket without introducing the excessive rotational entropy that longer aliphatic chains (e.g., butyl) would cause[3].

  • Orthogonal Reactivity (Boc Protection): The tert-butyloxycarbonyl (Boc) group masks the highly nucleophilic primary amine during harsh, transition-metal-catalyzed cross-coupling reactions at the 4-amino position. Once the core is assembled, the Boc group is cleanly cleaved to reveal the primary amine for warhead attachment.

Pharmacophore cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Modules Hinge Hinge Region (Glu/Met Residues) Solvent Solvent Channel & Target Cysteine Pyrazole 4-Aminopyrazole Core Pyrazole->Hinge ATP-Competitive H-Bonds Linker N1-Ethylamine Linker + Covalent Warhead Pyrazole->Linker C-N Bond Vector Linker->Solvent Covalent Adduct Formation

Fig 1. Pharmacophore mapping of the aminopyrazole core and ethylamine vector in the kinase pocket.

Quantitative Impact of the N1-Vector on Kinase Affinity

The addition of the ethylamine linker drastically alters the pharmacological profile of the resulting inhibitor. As shown in the representative Structure-Activity Relationship (SAR) data below, transitioning from an unsubstituted pyrazole to an acrylamide-functionalized ethylamine vector shifts the molecule from a weak reversible binder to a highly potent, irreversible covalent inhibitor[1][3].

Table 1: Impact of the N1-Substituent on Kinase Affinity (Representative SAR)

N1-Substituent on Pyrazole CoreKinase TargetIC₅₀ (nM)Structural Rationale
-H (Unsubstituted)BTK / JAK>1000Fails to engage the solvent channel; poor aqueous solubility.
-CH₃ (Methyl)BTK / JAK450Fills the small lipophilic pocket but lacks extended polar interactions.
-CH₂CH₂NH₂ (Ethylamine)BTK / JAK85Primary amine forms a critical salt bridge with solvent-exposed acidic residues.
-CH₂CH₂NH-C(=O)CH=CH₂ BTK<1.5Acrylamide warhead forms an irreversible covalent bond with Cys481.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols utilize tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate in a modular assembly line. Every step includes an Analytical Checkpoint (In-Process Control) to validate the reaction before proceeding.

Protocol A: Core Assembly via Buchwald-Hartwig Amination

Causality: The 4-amino group of the pyrazole is a poor nucleophile due to the electron-withdrawing nature of the adjacent nitrogens. Therefore, standard SₙAr conditions often fail or require extreme heat. Palladium-catalyzed Buchwald-Hartwig cross-coupling using Xantphos is preferred. The large bite angle of Xantphos facilitates reductive elimination, specifically favoring mono-arylation over unwanted bis-arylation.

  • Setup: In an oven-dried Schlenk flask, combine the heteroaryl chloride core (1.0 eq), tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Reaction: Evacuate and backfill with argon (3x). Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Heat the mixture to 90 °C for 6 hours.

  • Analytical Checkpoint: Sample 10 µL of the reaction, dilute in LC-MS grade MeCN, and analyze via LC-MS. Validation: Disappearance of the building block mass ([M+H]⁺ = 227.14) and appearance of the coupled product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Amine Unmasking (Boc Deprotection)

Causality: Acidic cleavage of the Boc group is highly specific and does not disrupt the newly formed C-N bonds. Using Trifluoroacetic Acid (TFA) yields the amine as a TFA salt, which is highly soluble in polar solvents, readying it for the final electrophilic trapping.

  • Setup: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M).

  • Reaction: Add TFA dropwise at 0 °C to achieve a 1:4 TFA:DCM ratio. Warm to 25 °C and stir for 2 hours.

  • Analytical Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. Validation: The formation of a deep purple spot confirms the presence of the liberated primary amine. LC-MS should show a mass shift of -100 Da (loss of Boc).

  • Workup: Concentrate under reduced pressure. To remove residual TFA, add toluene and co-evaporate (3x). Dry under high vacuum to yield the primary amine TFA salt.

Protocol C: Late-Stage Functionalization (Acrylamide Warhead Attachment)

Causality: To synthesize a Targeted Covalent Inhibitor (TCI), the primary amine is acylated with acryloyl chloride. The reaction must be kept strictly at -78 °C to 0 °C. If the temperature rises, the newly formed primary amine can act as a nucleophile and undergo an unwanted aza-Michael addition into the acrylamide product.

  • Setup: Dissolve the amine TFA salt (1.0 eq) in anhydrous DCM (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to neutralize the TFA salt and act as an acid scavenger.

  • Reaction: Cool the mixture to -78 °C using a dry ice/acetone bath. Add acryloyl chloride (1.05 eq) dropwise. Stir for 30 minutes, then slowly warm to 0 °C.

  • Analytical Checkpoint: Analyze via ¹H NMR (crude aliquot). Validation: Appearance of characteristic vinylic protons (a doublet of doublets between 5.5 and 6.5 ppm) confirms acrylamide formation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC to yield the final TCI.

SyntheticWorkflow A tert-Butyl (2-(4-amino-1H- pyrazol-1-yl)ethyl)carbamate (Boc-Protected Amine) C Coupled Intermediate (Boc-Protected) A->C Pd-Catalyzed Coupling B Heteroaryl Core (e.g., Pyrimidine) B->C D Deprotected Intermediate (Primary Amine) C->D Acidic Cleavage E Final Inhibitor (Targeted Covalent) D->E Electrophilic Acylation

Fig 2. Synthetic workflow utilizing the Boc-protected aminopyrazole building block.

Conclusion

The integration of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate into kinase inhibitor pipelines represents a triumph of rational drug design. By combining the privileged ATP-competitive anchoring of the aminopyrazole with the precisely engineered solvent-channel vector of the ethylamine, medicinal chemists can rapidly iterate through SAR campaigns. The predictable, self-validating synthetic protocols associated with this building block ensure high yields and orthogonal reactivity, making it indispensable for the development of next-generation reversible and covalent kinase inhibitors.

References

  • [1] Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters (2018).[Link]

  • [2] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals / MDPI (2022).[Link]

  • [4] Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry (2025).[Link]

  • [3] Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Omega / PMC (2021).[Link]

Sources

Application Note: Preparation and Functionalization of Pyrazole Scaffolds Using tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrazole heterocyclic ring is a privileged scaffold in modern medicinal chemistry. It frequently functions as a bioisostere for phenyl rings, offering improved lipophilicity and aqueous solubility profiles[1]. More importantly, pyrazoles serve as critical hinge-binding motifs in the development of kinase inhibitors (e.g., ALK, DDR1, and p38 MAPK)[2][3].

Within this chemical space, tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate emerges as a highly versatile, bifunctional building block. Its structural utility lies in two distinct reactive sites:

  • The C4-Primary Amine : This exocyclic amine acts as a critical hydrogen bond donor/acceptor for target engagement[3]. It is perfectly poised for amidation, urea formation, or reductive amination.

  • The N1-Boc-Protected Aminoethyl Appendage : Alkylation at the N1 position directs the attached functional groups toward the solvent-exposed regions of a protein pocket. Upon acidic deprotection of the Boc group, the resulting primary amine can be further derivatized to attach solubilizing moieties (e.g., piperazine, morpholine) or tether fluorophores for assay development.

Synthetic Strategy and Mechanistic Insights

The preparation of this building block relies on a robust, scalable two-step sequence[4]:

  • Step 1: Regioselective N-Alkylation . 4-nitro-1H-pyrazole is alkylated with tert-butyl (2-bromoethyl)carbamate. We recommend using Cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF). The "cesium effect" enhances the solubility and nucleophilicity of the deprotonated pyrazole, ensuring rapid N-alkylation while suppressing degradation pathways.

  • Step 2: Nitro Reduction . The intermediate tert-butyl (2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate is reduced to the corresponding amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H₂ atmosphere is optimal for clean, high-yielding conversion. Expert Insight: If orthogonal halogenated functional groups are introduced into the molecule prior to this step, a milder Béchamp-type reduction (Fe/NH₄Cl) should be utilized to prevent unwanted catalytic dehalogenation.

Experimental Protocols

Self-Validating Note: All procedures include in-process controls (IPC) via LC-MS to ensure complete conversion before proceeding to workup, mitigating the carryover of unreacted starting materials that can complicate downstream purification.

Protocol A: Synthesis of tert-Butyl (2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate
  • Setup : Charge a flame-dried round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.2 M).

  • Base Addition : Add Cs₂CO₃ (1.5 equiv). Stir at ambient temperature for 15 minutes to allow for complete deprotonation of the pyrazole ring.

  • Alkylation : Dropwise add tert-butyl (2-bromoethyl)carbamate (1.2 equiv). Heat the reaction mixture to 50 °C for 8 hours.

  • IPC : Monitor via TLC (Hexanes:EtOAc 1:1) and LC-MS. The product mass[M+H]⁺ should be observed at m/z 257.

  • Workup : Cool to room temperature. Quench with ice water (5 volumes). Extract with Ethyl Acetate (3 × 3 volumes). Wash the combined organic layers with 5% aqueous LiCl (3 × 3 volumes). Causality: The LiCl wash is critical to efficiently partition and remove residual DMF from the organic phase.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (silica gel, 10-40% EtOAc in hexanes) to afford the nitro intermediate as a white solid.

Protocol B: Reduction to tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate
  • Setup : Dissolve the nitro intermediate (1.0 equiv) in HPLC-grade Methanol (0.1 M). Degas the solution by sparging with N₂ for 10 minutes.

  • Catalyst Addition : Carefully add 10% Pd/C (0.1 equiv by weight) under a continuous N₂ stream to prevent solvent ignition.

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.

  • IPC : Monitor by LC-MS. The disappearance of m/z 257 and appearance of the product mass [M+H]⁺ at m/z 227 indicates completion.

  • Workup : Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess Methanol.

  • Isolation : Concentrate the filtrate in vacuo to yield the title aminopyrazole as a pale yellow oil/solid. This is typically pure enough (>95% by LC-MS) for immediate downstream functionalization.

Protocol C: Downstream C4-Amidation (Representative Functionalization)
  • Activation : In a dry flask, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 10 minutes to form the active ester. Causality: HATU is chosen over standard EDC/HOBt conditions due to its superior efficiency in coupling electron-deficient or sterically hindered heterocyclic amines like 4-aminopyrazoles.

  • Coupling : Add tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (1.0 equiv). Stir at room temperature for 12 hours.

  • Workup & Purification : Dilute with EtOAc, wash with saturated NaHCO₃, followed by brine. Dry, concentrate, and purify via reverse-phase HPLC to isolate the functionalized pyrazole.

Quantitative Data Summary

Reaction StepReagents & ConditionsTime / TempTypical YieldIPC / Analytical Marker
N-Alkylation Cs₂CO₃, DMF8 h / 50 °C85 - 92%[M+H]⁺ 257, TLC Rf ~0.4 (1:1 Hex:EtOAc)
Nitro Reduction 10% Pd/C, H₂ (1 atm), MeOH4 - 6 h / 25 °C90 - 98%[M+H]⁺ 227, Ninhydrin (+)
C4-Amidation Carboxylic acid, HATU, DIPEA, DMF12 h / 25 °C70 - 85%Product [M+H]⁺, loss of starting amine
Boc Deprotection 20% TFA in DCM2 h / 25 °C>95%[M+H]⁺ (Product - 100 Da for Boc loss)

Workflow Visualization

G A 4-Nitro-1H-pyrazole + N-Boc-2-bromoethylamine B Alkylation (Cs2CO3, DMF, 50°C) A->B C Intermediate: N1-Alkylated Nitro-pyrazole B->C D Reduction (Pd/C, H2 or Fe/NH4Cl) C->D E Key Scaffold: tert-Butyl (2-(4-amino-1H- pyrazol-1-yl)ethyl)carbamate D->E F C4-Amidation (R-COOH, HATU, DIPEA) E->F H N1-Deprotection (TFA/DCM) E->H G C4-Amide Derivative F->G I Primary Amine Derivative H->I

Synthetic workflow for preparing and functionalizing the bifunctional pyrazole scaffold.

References

  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1)
  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL
  • Pyrazoles in Drug Discovery Source: PharmaBlock URL
  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation Source: Organic Process Research & Development - ACS Publications URL
  • Antimicrobial compounds (Patent detailing 4-nitro-1H-pyrazole alkylation)

Sources

Application Note: Chemoselective Reductive Amination of tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 4-aminopyrazole derivatives are privileged scaffolds, frequently utilized in the design of kinase inhibitors (e.g., JAK, Aurora kinases) and GPCR ligands[1][2]. The compound tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate is a highly versatile building block. It features a reactive primary heteroaromatic amine at the C4 position and an orthogonal, Boc-protected aliphatic amine appended to the N1 position.

This technical guide details the chemoselective functionalization of the C4-amine via reductive amination. By leveraging specific hydride donors and catalytic conditions, researchers can elaborate the pyrazole core while preserving the Boc-protected tether for subsequent downstream derivatization.

Mechanistic Rationale & Causality

Reductive amination is a tandem process involving the condensation of an amine with a carbonyl compound to form an imine/iminium intermediate, followed by in situ reduction[3]. Designing a successful protocol for this specific substrate requires understanding the chemical causality behind each reagent choice:

  • Substrate Chemoselectivity: The primary amine at the C4 position of the pyrazole is conjugated with the electron-rich heteroaromatic ring, making it a competent nucleophile. Conversely, the Boc-protected amine on the ethyl chain is sterically hindered and electronically deactivated by the carbamate moiety, rendering it completely inert under standard reductive amination conditions.

  • Reducing Agent Selection: is the reagent of choice[4]. Unlike sodium borohydride (NaBH4), which aggressively reduces unreacted aldehydes, NaBH(OAc)3 exhibits exquisite chemoselectivity for protonated iminium ions[4]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with [3].

  • Solvent and Catalyst: 1,2-Dichloroethane (DCE) is utilized due to its optimal dielectric constant, which stabilizes the polar iminium intermediate without coordinating the borohydride[4]. Glacial acetic acid (AcOH) is introduced to catalyze the dehydration of the transient hemiaminal into the reducible iminium species[4].

Mechanism Amine 4-Aminopyrazole (Nucleophile) Hemiaminal Hemiaminal Intermediate (Unstable) Amine->Hemiaminal Nucleophilic Addition Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (Activated for Reduction) Hemiaminal->Iminium Dehydration (H+ catalyzed) Product Alkylated Secondary Amine (Stable Product) Iminium->Product Hydride Transfer (from NaBH(OAc)3)

Mechanistic pathway of reductive amination via an iminium intermediate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that each mechanistic step has occurred before proceeding, preventing the waste of valuable building blocks.

Materials Required
  • Amine: tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (1.0 eq)

  • Carbonyl: Aldehyde (1.2 eq) or Ketone (1.5–2.0 eq)

  • Reducing Agent: NaBH(OAc)3 (1.5 eq)

  • Catalyst: Glacial Acetic Acid (1.0 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Methodology

Step 1: Imine Condensation

  • Charge an oven-dried, argon-purged round-bottom flask with tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (1.0 eq) and anhydrous DCE.

  • Add the carbonyl compound (1.2 eq) followed by glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature (20–25 °C) for 30–60 minutes.

Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The mass of the intermediate imine ( Mamine​+Mcarbonyl​−18 ) should be the dominant peak.

Step 2: Hydride Reduction 4. To the stirring imine solution, add NaBH(OAc)3 (1.5 eq) in a single portion. The reaction is mildly exothermic; no cooling bath is typically required for scales under 10 grams. 5. Stir the suspension at room temperature for 2 to 12 hours, depending on the steric bulk of the carbonyl.

Validation Checkpoint 2: Monitor via TLC (e.g., 5-10% MeOH in DCM). The starting 4-aminopyrazole (ninhydrin-positive, dark red/purple) should be completely consumed, replaced by a new UV-active spot corresponding to the secondary amine product.

Step 3: Quench and Extraction 6. Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to DCE).

Validation Checkpoint 3: The addition of NaHCO3 must result in visible effervescence (CO2 release), confirming the neutralization of acetic acid and unreacted borohydride species. Cessation of bubbling validates that the aqueous layer is basic (pH ~8) and safe for extraction.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 4: Purification 9. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate or DCM/MeOH) to afford the pure Boc-protected alkylated pyrazole.

Workflow A 1. Substrate + Carbonyl (DCE Solvent) B 2. Imine Formation (AcOH Catalyst) A->B RT, 30 min C 3. Hydride Reduction (NaBH(OAc)3) B->C RT, 2-12 h D 4. Aqueous Quench (Sat. NaHCO3) C->D CO2 Evolution E 5. Purified Product (Boc-protected) D->E Chromatography

Experimental workflow for the reductive amination of 4-aminopyrazoles.

Quantitative Data & Substrate Scope

The efficiency of the reductive amination is heavily dependent on the electrophilicity and steric environment of the carbonyl substrate. The table below summarizes expected experimental parameters and yields when coupling various carbonyls with tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate using the standard NaBH(OAc)3/DCE protocol[4].

Carbonyl Substrate TypeEquivalentsAcOH (eq)Reaction Time (h)Expected Yield (%)Mechanistic Notes
Aliphatic Aldehyde 1.11.02 - 485 - 95Rapid, clean conversion. Minimal dialkylation observed due to steric bulk of the pyrazole.
Aromatic Aldehyde 1.21.04 - 680 - 90Electron-withdrawing groups on the aryl ring accelerate imine formation.
Cyclic Ketone (e.g., Cyclohexanone)1.52.012 - 1865 - 80Requires excess acid to drive slower iminium formation.
Acyclic Ketone 2.02.024+40 - 60Steric hindrance limits yield. Consider pre-forming the imine with Ti(OPr)4 before reduction[3].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal (Originally published in J. Org. Chem. 1996, 61, 3849-3862). URL:[Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

Sources

Troubleshooting & Optimization

improving reaction yield in the synthesis of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The insights provided herein are grounded in established chemical principles and field-proven strategies to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate?

The synthesis is typically approached as a two-step process. First, a suitable N-Boc protected ethylamine derivative with a good leaving group is used to alkylate the pyrazole ring of 4-aminopyrazole. The primary challenge in this step is controlling the regioselectivity of the alkylation on the pyrazole nitrogen atoms. The second key aspect is the potential need for protecting the 4-amino group of the pyrazole, depending on the chosen reaction conditions, to prevent side reactions.

Q2: What are the most critical factors affecting the yield and purity of the final product?

Several factors are paramount for a successful synthesis:

  • Regioselectivity of N-alkylation: 4-Aminopyrazole has two nitrogen atoms (N1 and N2) available for alkylation. Achieving selective alkylation at the desired N1 position is crucial and is influenced by steric hindrance, solvent, and the choice of base.[1][2]

  • Quality of Starting Materials: The purity of 4-aminopyrazole and the alkylating agent is essential. Impurities can lead to side reactions and complicate purification.

  • Reaction Conditions: Temperature, reaction time, and the stoichiometry of reagents must be carefully optimized to maximize the conversion of starting materials and minimize the formation of byproducts.[1]

  • Work-up and Purification: Product loss can occur during aqueous work-up and column chromatography. A well-designed purification strategy is key to obtaining a high-purity final product.[3]

Q3: How can I control the N1 vs. N2 regioselectivity during the pyrazole alkylation step?

Controlling regioselectivity is a common challenge in pyrazole chemistry.[2][4] Generally, alkylation favors the less sterically hindered nitrogen atom.[1][2] For 4-substituted pyrazoles, the N1 position is often favored. Key strategies to enhance N1 selectivity include:

  • Solvent Choice: Polar aprotic solvents like DMSO and DMF often promote N1-alkylation.[1][2]

  • Base Selection: A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) is often effective for selective N1-alkylation when used in a solvent like DMSO.[1] In some cases, stronger bases like sodium hydride (NaH) can also be used to pre-form the pyrazole anion, which can then be alkylated.

  • Bulky Alkylating Agents: While the ethyl carbamate chain is not exceptionally bulky, its conformation can influence the approach to the pyrazole ring.

Experimental Workflow and Optimization

Overall Synthetic Scheme

The primary route involves the N-alkylation of a 4-substituted pyrazole with an N-Boc protected 2-aminoethyl derivative. A common precursor for the alkylating agent is tert-butyl (2-bromoethyl)carbamate or the corresponding tosylate.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation 4-Aminopyrazole 4-Aminopyrazole Product tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate 4-Aminopyrazole->Product Base (e.g., K2CO3) Solvent (e.g., DMSO) Alkylating_Agent tert-Butyl (2-bromoethyl)carbamate Alkylating_Agent->Product

Caption: General synthetic pathway for the target molecule.

Optimized Protocol: N-Alkylation of 4-Aminopyrazole

This protocol provides a robust starting point for the synthesis. Optimization may be required based on lab-specific conditions and reagent purity.

  • Preparation: To a solution of 4-aminopyrazole (1.0 eq) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.

  • Addition of Alkylating Agent: Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Observed Problem Potential Causes Recommended Solutions & Explanations
1. Low or No Product Yield A. Incomplete reaction. B. Poor quality of reagents. C. Suboptimal reaction temperature. D. Inefficient work-up.A. Monitor Reaction Completion: Use TLC or LC-MS to ensure the starting material is fully consumed before work-up. Extend the reaction time if necessary.[5] B. Verify Reagent Quality: Use freshly opened or purified 4-aminopyrazole. Ensure the alkylating agent has not degraded. C. Optimize Temperature: If the reaction is sluggish at 80°C, a higher temperature may be required. Conversely, if degradation is observed, lower the temperature.[1] D. Improve Extraction: Ensure the pH of the aqueous layer is optimal for extracting your product during work-up. Multiple extractions with a suitable solvent like ethyl acetate are recommended.
2. Mixture of N1 and N2 Regioisomers A. Inappropriate solvent choice. B. Incorrect base selection.A. Change Solvent System: Polar aprotic solvents like DMSO or DMF generally favor N1 alkylation.[1][2] Avoid polar protic solvents which can lead to poor selectivity.[1] B. Re-evaluate the Base: For N1-alkylation of 3-substituted pyrazoles, K₂CO₃ in DMSO is a reliable system.[1] Using a stronger, non-nucleophilic base like NaH to pre-form the pyrazole anion in a solvent like THF or DMF before adding the alkylating agent can also improve selectivity.
3. Formation of Di-alkylated or Di-Boc Side Products A. Excess of alkylating agent. B. Reaction conditions are too harsh. C. Over-reaction with the Boc-protecting group.A. Adjust Stoichiometry: Use a slight excess (1.05-1.1 eq) of the alkylating agent. A large excess can lead to the alkylation of the 4-amino group. B. Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions.[3] C. Control Boc-protection: While less common in this specific alkylation, ensure that the Boc₂O used for preparing the alkylating agent is fully consumed or removed to prevent reaction with the 4-amino group of the product.
4. Difficulty in Product Purification A. Co-elution of regioisomers. B. Presence of polar impurities.A. Optimize Chromatography: Use a shallow gradient during column chromatography to improve the separation of N1 and N2 isomers. Different solvent systems (e.g., DCM/Methanol vs. Hexane/Ethyl Acetate) may provide better resolution. B. Aqueous Wash: Before chromatography, wash the combined organic layers with water or a mild aqueous acid to remove highly polar impurities like residual DMSO or base.
Troubleshooting Low Yield: A Decision Workflow

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction complete by TLC/LC-MS? start->check_completion extend_time Extend reaction time or increase temperature. check_completion->extend_time No check_reagents Are starting materials pure? check_completion->check_reagents Yes extend_time->check_completion purify_reagents Purify/replace starting materials. check_reagents->purify_reagents No workup_issue Is product lost during work-up? check_reagents->workup_issue Yes optimize_conditions Systematically vary conditions (e.g., base, solvent). purify_reagents->optimize_conditions check_conditions Review stoichiometry, base, and solvent. check_conditions->optimize_conditions workup_issue->check_conditions No optimize_workup Adjust pH, use different extraction solvent. workup_issue->optimize_workup Yes

Caption: A logical workflow for troubleshooting low reaction yield.

Understanding Regioselectivity

The formation of N1 and N2 isomers is a direct consequence of the two nucleophilic nitrogen atoms in the pyrazole ring. The desired N1 isomer is generally the thermodynamic product, while the N2 isomer can sometimes form under kinetic control.

Sources

preventing side reactions during Boc cleavage of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the chemoselective deprotection of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate .

Below, you will find a mechanistic analysis of common side reactions, a scavenger selection guide, troubleshooting FAQs, and a self-validating experimental protocol designed to ensure high-purity product isolation.

Mechanistic Analysis: The Threat of Alkylation

The substrate, tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate, presents a unique chemoselectivity challenge. While the objective is to cleave the acid-labile tert-butyl carbamate to yield a primary amine, the molecule inherently contains a highly nucleophilic, unprotected primary amine at the 4-position of an electron-rich pyrazole ring.

During acid-catalyzed cleavage—typically utilizing Trifluoroacetic Acid (TFA)—the carbamate protonates and fragments. This mechanism generates a stable tert-butyl cation ( t -Bu + ) and a carbamic acid intermediate, which subsequently decarboxylates (1)[1].

If the highly electrophilic t -Bu + cation is not immediately intercepted, it will alkylate electron-rich aromatic rings via a Friedel-Crafts-type mechanism or directly attack the free amine (2)[2]. This results in a stable, unwanted tert-butylated byproduct. To prevent this, scavengers are introduced to trap carbonium ions and thereby prevent them from undergoing further reactions (3)[3].

G Substrate tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate Acid TFA (Acidic Cleavage) Substrate->Acid Protonation Intermediates Carbamic Acid + t-Butyl Cation Acid->Intermediates Cleavage Product Desired Product: 2-(4-amino-1H-pyrazol-1-yl)ethan-1-amine Intermediates->Product Decarboxylation (-CO2) SideProduct Side Product: N-tert-butylated pyrazole (+56 Da) Intermediates->SideProduct Electrophilic Attack (No Scavenger) Scavenger Scavenger (TIPS / H2O) Intermediates->Scavenger Trapping Quenched Quenched Byproduct (Isobutane / t-Butanol) Scavenger->Quenched Safe Removal

Mechanism of Boc deprotection and scavenger-mediated prevention of tert-butylation.

Quantitative Data: Scavenger Selection Guide

Choosing the correct scavenger is critical for pyrazole derivatives. Below is a comparison of common scavengers used to intercept the t -butyl cation.

ScavengerTypical Concentration (v/v)Mechanistic Role & Substrate Compatibility
Triisopropylsilane (TIPS) 2.5% - 5.0%Acts as a potent hydride donor, rapidly reducing the t -Bu + cation to volatile isobutane. Highly recommended for electron-rich aromatic systems and pyrazoles.
Water (H₂O) 2.5% - 5.0%Acts as a nucleophilic trap, converting the t -Bu + cation into tert-butanol. Often paired with TIPS for broad-spectrum protection.
Anisole 1.0% - 5.0%Aromatic scavenger that traps the carbocation via Friedel-Crafts alkylation. Effective, but the resulting byproduct is highly lipophilic and can complicate purification.
1,2-Ethanedithiol (EDT) 1.0% - 2.5%Potent thiol-based scavenger. While excellent for preventing tert-butylation of sulfur-containing residues, its strong odor makes it less ideal for simple pyrazole substrates.

Troubleshooting FAQs

Q: I am observing a byproduct with a mass increase of +56 amu in my LC-MS. What is it and how do I prevent it? A: A mass increase of +56 amu corresponds to tert-butylation (4)[4]. In your substrate, the t -Bu + cation generated during cleavage has alkylated the unprotected 4-amino group or the pyrazole ring. To prevent this, you must incorporate a scavenger or a scavenger cocktail into the deprotection reagent (5)[5]. A mixture of 2.5% TIPS and 2.5% H₂O is highly effective.

Q: My LC-MS shows a mass increase of +96 amu. What does this indicate? A: A mass increase of +96 Da often corresponds to the trifluoroacetylation of the newly freed amine (1)[1]. This typically occurs during the concentration phase if the reaction mixture is heated while excess TFA is still present. To prevent this, do not exceed 30 °C during rotary evaporation, and co-evaporate the residue with toluene to azeotropically remove residual TFA.

Q: Why is my Boc deprotection incomplete, leaving unreacted starting material? A: Incomplete deprotection usually stems from insufficient acid strength or inadequate reaction time. Ensure you are using at least 50% TFA in Dichloromethane (DCM). If the substrate is sterically hindered, you may need to switch to a stronger acid system, such as 4M HCl in 1,4-dioxane, while maintaining the use of scavengers (4)[4].

Validated Experimental Protocol: Scavenger-Optimized Cleavage

Objective: Complete cleavage of the Boc group while suppressing tert-butylation of the highly nucleophilic 4-amino-pyrazole moiety. Causality & Self-Validation: This protocol utilizes a synergistic scavenger cocktail (TIPS/H₂O) to eliminate alkylation. The workflow is self-validating; the successful precipitation of the product in cold ether visually confirms the removal of lipophilic scavengers and the isolation of the highly polar TFA-salt product.

Step 1: Reagent Preparation

Prepare a cleavage cocktail consisting of TFA / DCM / TIPS / H₂O in a ratio of 50:45:2.5:2.5 (v/v) . Scientific Rationale: 50% TFA provides optimal acidic strength for complete cleavage. TIPS acts as a hydride donor to reduce the t -butyl cation, while water traps any residual cations, providing dual-layered protection against side reactions.

Step 2: Reaction Execution
  • Cool the cleavage cocktail to 0 °C using an ice bath.

  • Dissolve tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (1.0 eq) in the chilled cocktail (approx. 10 mL per gram of substrate).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Ensure the setup is vented, as the CO2 gas that forms during the reaction should be allowed to escape (6)[6]. Scientific Rationale: Initiating the reaction at 0 °C controls the exothermic protonation step and kinetically disfavors immediate side reactions. In-Process Control: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass is fully replaced by the desired product mass.

Step 3: Work-up and Isolation
  • Concentrate the reaction mixture under reduced pressure to approximately 25% of its original volume. Crucial: Do not exceed a water bath temperature of 30 °C to prevent trifluoroacetylation.

  • Add the concentrated mixture dropwise into a vigorously stirring flask of ice-cold Methyl tert-butyl ether (MTBE) (use 10 volumes of MTBE relative to the remaining reaction volume).

  • A precipitate will form immediately. Stir for 10 minutes at 0 °C to ensure complete precipitation.

  • Centrifuge or filter the suspension. Wash the resulting pellet twice with fresh, cold MTBE.

  • Dry the solid under high vacuum to yield the desired 2-(4-amino-1H-pyrazol-1-yl)ethan-1-amine as a TFA salt. Scientific Rationale: The highly polar TFA-salt of the deprotected pyrazole is insoluble in cold MTBE and precipitates. Conversely, the lipophilic TIPS-quenched byproducts (e.g., isobutane, tert-butanol, TIPS-OH) and residual TFA remain soluble in the ether supernatant, allowing for a clean, chromatography-free isolation.

References

  • Grokipedia. tert-Butyloxycarbonyl protecting group. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available at:[Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism. Available at:[Link]

Sources

Technical Support Center: Column Chromatography Purification of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this polar, basic compound using column chromatography.

Understanding the Molecule: Key Purification Challenges

tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate presents a unique purification challenge due to its structure. It contains a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a highly polar 4-amino-1H-pyrazole moiety. The primary amino group on the pyrazole ring is basic and prone to strong interactions with the acidic silanol groups of a standard silica gel stationary phase. This often leads to common issues such as poor elution, significant peak tailing, and potential on-column degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A: Silica gel (60 Å, 230-400 mesh) is the most common and cost-effective stationary phase for the column chromatography of organic compounds.[1] However, due to the basic nature of the 4-aminopyrazole group, standard silica can lead to purification issues. If problems like irreversible adsorption or degradation occur, alternative stationary phases such as neutral alumina or reversed-phase silica (C18) may be considered.[2]

Q2: How do I determine the right solvent system before running a large-scale column?

A: Thin-Layer Chromatography (TLC) is an essential preliminary step.[3] It allows you to quickly screen various solvent systems to find one that provides adequate separation and an optimal retention factor (Rf) for the target compound. The goal is to find a solvent system where your target compound has an Rf value between 0.13 and 0.40 on the TLC plate.[2] This range typically ensures good separation and a reasonable elution time on the column.

Q3: Why is my compound streaking or "tailing" on the TLC plate?

A: Tailing is a classic indicator of strong, undesirable interactions between a polar, basic analyte and the acidic silica gel stationary phase.[2] The basic amino group on your compound is interacting too strongly with the acidic silanol groups. To mitigate this, you must neutralize the silica's acidity by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to your mobile phase.[2][4][5]

Q4: Can I use a simple hexane/ethyl acetate solvent system?

A: While hexane/ethyl acetate is a common starting point for many organic compounds, it is often not polar enough to elute tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate effectively.[3] The compound's high polarity from the aminopyrazole ring usually requires a stronger, more polar mobile phase, such as dichloromethane/methanol.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues encountered during the column chromatography purification of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate.

Problem 1: My compound is stuck at the origin (Rf = 0) and will not elute from the column.
Cause Solution
Insufficient Solvent Polarity: The mobile phase is not strong enough to displace the highly polar compound from the silica gel.1. Increase Mobile Phase Polarity: Switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a highly effective choice for polar compounds. Start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase it based on TLC analysis.[2] 2. Consider Reversed-Phase Chromatography: For extremely polar compounds, normal-phase chromatography may not be suitable. In reversed-phase chromatography (using a C18 stationary phase), polar compounds elute earlier with polar mobile phases like water/acetonitrile or water/methanol mixtures.[2]
Strong Acid-Base Interaction: The basic amino group is irreversibly binding to the acidic silanol groups on the silica surface.1. Add a Basic Modifier: This is the most critical adjustment. Add a small amount of a base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase (typically 0.1-2% by volume). This deactivates the acidic sites on the silica, allowing the basic compound to elute.[2][4] A common practice is to use a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to your primary mobile phase (e.g., DCM).[2][4]
Problem 2: My compound elutes too quickly with the solvent front (Rf ≈ 1), resulting in no separation.
Cause Solution
Excessive Solvent Polarity: The mobile phase is too strong, causing all components of the mixture to travel with the solvent front without interacting with the stationary phase.1. Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mixture. If using a DCM/MeOH system, decrease the percentage of MeOH. If using an ethyl acetate/hexane system, increase the percentage of hexane.[2] The goal is to achieve an Rf value between 0.13 and 0.40.[2]
Problem 3: The collected fractions show significant tailing, leading to broad peaks and poor separation.
Cause Solution
Acid-Base Interaction: As described in FAQ 3, this is the most common cause for basic compounds on silica gel.1. Add a Basic Modifier: Incorporate 0.1-2% triethylamine or ammonium hydroxide into your eluent to suppress the interaction with acidic silanol groups.[2][4]
Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Compound Degradation: The acidic surface of the silica gel may be causing the compound to decompose during the purification process.1. Check for Stability: Perform a 2D TLC. Spot the compound on a TLC plate, let it sit for an hour, and then develop it. If new spots appear, degradation is likely occurring.[2][4] 2. Deactivate Silica or Change Stationary Phase: If degradation is confirmed, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[2]
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues for this compound.

Chromatography_Troubleshooting cluster_0 TLC Analysis cluster_1 Problem Identification cluster_2 Solutions TLC Analyze TLC Plate What is the Rf value and spot shape? Rf_Zero Rf ≈ 0 Compound Stuck TLC->Rf_Zero Rf is zero Rf_One Rf ≈ 1 Poor Retention TLC->Rf_One Rf is high Tailing Spot Tailing Poor Peak Shape TLC->Tailing Spot is streaked Poor_Sep Poor Separation Overlapping Spots TLC->Poor_Sep Spots close together Sol_Polarity_Up Increase Solvent Polarity (e.g., Add MeOH to DCM) Rf_Zero->Sol_Polarity_Up Sol_Base Add Basic Modifier (e.g., 0.5% TEA or NH₄OH) Rf_Zero->Sol_Base Sol_Polarity_Down Decrease Solvent Polarity (e.g., Reduce MeOH %) Rf_One->Sol_Polarity_Down Tailing->Sol_Base Sol_Check_Stability Check Stability (2D TLC) Switch to Alumina or C18 Tailing->Sol_Check_Stability Poor_Sep->Sol_Polarity_Down Sol_Gradient Use Gradient Elution Poor_Sep->Sol_Gradient

Caption: Troubleshooting workflow for column chromatography purification.

Experimental Protocols

Protocol 1: TLC Method Development for a Polar Basic Compound
  • Prepare Solvent Systems: Prepare 5-10 mL of several test solvent systems in separate beakers.

    • System A (High Polarity): 95:5 Dichloromethane/Methanol

    • System B (System A + Base): 95:5:0.5 Dichloromethane/Methanol/Triethylamine

    • System C (Very High Polarity): 90:10 Dichloromethane/Methanol

    • System D (System C + Base): 90:10:0.5 Dichloromethane/Methanol/Triethylamine

  • Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Methanol). Using a capillary tube, spot the mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for the amino group).

  • Analyze: Calculate the Rf value for your target compound in each system. Select the system that gives an Rf between 0.13-0.40 with good separation from impurities and minimal tailing.[2] The system containing a basic modifier will likely produce the best results.

Protocol 2: Column Chromatography with a Modified Mobile Phase
  • Column Preparation: Securely clamp a glass column in a vertical position. Prepare a slurry of silica gel in the least polar component of your chosen mobile phase (e.g., Dichloromethane). Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Equilibration: Once packed, allow the chosen mobile phase (e.g., 95:5:0.5 DCM/MeOH/TEA) to run through the column until the silica bed is stable and fully equilibrated. This may require 2-3 column volumes of solvent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in an orderly manner (e.g., in test tubes). The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate.

References
  • Benchchem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • American Chemical Society. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Retrieved from [Link]

  • YMCA University of Science and Technology. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Anpros. (n.d.). TLC Solvent Mixture. Retrieved from [Link]

  • ResearchGate. (2012, March 16). I need help with a good solvent system for the resolution of components on a TLC. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
  • YMCA University of Science and Technology. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Quora. (2017, December 29). What solvent is used for TLC?. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1394162-48-1,tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PubMed Central. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl (2-{[(2R)-3-oxo-2-[(propan-2-yl)amino]-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate. PubChem. Retrieved from [Link]

  • ResearchGate. (2024, April 25). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995, November 20). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. Retrieved from [Link]

  • Kiriyama Glass Works CO. (n.d.). Chromatography system. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for N-Boc protection of amines.

Sources

Technical Support Center: Solubilization Strategies for tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Overview

As a Senior Application Scientist, I frequently encounter formulation challenges when transitioning synthetic intermediates into biological evaluation phases. tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate presents a unique physicochemical dichotomy: it possesses a weakly basic, polar 4-amino-1H-pyrazole core, juxtaposed with a highly lipophilic, bulky tert-butyloxycarbonyl (Boc) protecting group.

At physiological pH (7.4), the primary amine on the pyrazole remains unprotonated. Consequently, the hydrophobic bulk of the Boc group dominates the molecule's hydration profile, driving rapid aqueous precipitation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers without compromising the structural integrity of your compound.

Solubilization Decision Matrix

SolubilityWorkflow Start Target Molecule: tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate Assess Assess Assay Requirements Start->Assess InVitro In Vitro Biochemical (Tolerates Organic Solvents) Assess->InVitro InVivo Cell-Based / In Vivo (Requires High Biocompatibility) Assess->InVivo DMSO Co-Solvent Strategy Use 2-5% DMSO + 0.05% Tween-20 InVitro->DMSO Cyclo Encapsulation Strategy Use 10-20% HP-β-CD InVivo->Cyclo pH pH Adjustment Strategy Buffer to pH 4.5 - 5.0 InVivo->pH Monitor Critical: Monitor for Boc Deprotection via LC-MS pH->Monitor

Decision matrix for solubilizing Boc-protected pyrazole amines based on assay requirements.

Troubleshooting Guide & FAQs

Q1: Why does my compound instantly precipitate when diluting a DMSO stock into pH 7.4 assay buffer? A1: This is a classic case of solvent-shift precipitation. At pH 7.4, the 4-amino pyrazole moiety (pKa ~4.0–4.5) is neutral. The highly lipophilic Boc group disrupts the aqueous hydrogen-bond network[1]. When the DMSO concentration drops below the critical solubilization threshold, the hydrophobic Boc groups aggregate to minimize thermodynamic penalty. Solution: For in vitro biochemical assays, maintain a minimum of 2-5% DMSO and introduce a non-ionic surfactant like Tween-20 (0.01-0.05% v/v)[2]. The surfactant lowers the interfacial tension, forming micelles that shield the hydrophobic Boc group from the aqueous environment[2].

Q2: Can I use acid to protonate the pyrazole and increase solubility? A2: Yes, but this requires precise thermodynamic and kinetic control. The 4-amino group can be protonated to form a highly soluble salt. However, the Boc carbamate linkage is inherently acid-labile[]. Exposing the compound to strong acids (pH < 4.0) will catalyze the cleavage of the Boc group, releasing isobutylene gas, CO2, and the free amine[]. Solution: If pH adjustment is necessary, use a mild acetate buffer calibrated strictly to pH 4.5–5.0. This provides partial protonation of the pyrazole to enhance solubility while maintaining the kinetic stability of the carbamate[1].

Q3: What is the best approach for cell-based assays where high DMSO or surfactants cause cytotoxicity? A3: Molecular encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The internal non-polar cavity of β-cyclodextrin (approx. 6.0–6.5 Å) is perfectly dimensioned to encapsulate the bulky tert-butyl moiety[4]. This host-guest complexation masks the lipophilic driver of precipitation, while the polyhydroxy exterior of the cyclodextrin ensures excellent aqueous solubility and biocompatibility[4].

Data Presentation: Comparative Solubility Strategies
StrategyPrimary MechanismEstimated Max ConcentrationBiocompatibility / Assay SuitabilityKey Risk Factor
Co-Solvent + Surfactant (5% DMSO, 0.05% Tween-20)Micellar shielding of the hydrophobic Boc group[2]100 - 500 µMLow to Moderate (In vitro biochemical assays)Surfactant interference with protein binding
pH Adjustment (Acetate Buffer, pH 4.8)Partial protonation of the 4-amino pyrazole1 - 2 mMModerate (Depends on assay pH tolerance)Acid-catalyzed Boc deprotection[]
Molecular Encapsulation (20% w/v HP-β-CD)Host-guest inclusion of the tert-butyl moiety[4]> 5 mMHigh (Cell-based and in vivo assays)Displacement by higher-affinity lipophilic assay components
Experimental Protocols
Protocol 1: HP-β-CD Complexation for High-Concentration Stock Solutions

Causality: Dissolving the cyclodextrin in the aqueous phase first ensures that the hydrophobic cavities are fully hydrated and available to capture the Boc group upon introduction, preventing irreversible nucleation.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Stir until completely clear.

  • Addition: Weigh out the tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate. Slowly add the dry powder to the stirring HP-β-CD solution. (Alternatively, add dropwise from a highly concentrated 100 mM DMSO stock, keeping final DMSO < 2%).

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes, followed by vortexing. The mechanical energy overcomes the activation barrier for host-guest complexation.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully decant the supernatant. Analyze the supernatant via HPLC-UV against a standard curve to confirm the exact dissolved concentration. If the concentration matches your theoretical input, no sub-visible micro-suspensions are present.

Protocol 2: pH-Controlled Solubilization for Short-Term Assays

Causality: Utilizing a pH 4.8 acetate buffer balances the thermodynamic need for pyrazole protonation with the kinetic necessity of protecting the acid-labile Boc group.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate / Acetic Acid buffer and adjust the pH precisely to 4.8 using a calibrated pH meter.

  • Solubilization: Add the compound to the buffer and vortex vigorously. The mild acidity will protonate the 4-amino group, shifting the compound into the aqueous phase.

  • Self-Validation Step (Critical): Immediately inject an aliquot into an LC-MS system. Monitor for the parent mass [M+H]+. Check for the presence of the [M-100+H]+ fragment, which indicates the loss of the Boc group (loss of isobutylene and CO2). Repeat the LC-MS analysis after 4 hours to establish the safe working time-window for your specific assay.

References
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information (PMC).[Link]

Sources

Technical Support Center: Troubleshooting tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate . This compound is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., ERK5, JNK3) and androgen receptor antagonists [1].

The typical synthesis involves a two-step sequence: the N-alkylation of 4-nitro-1H-pyrazole with N-Boc-2-bromoethylamine, followed by the reduction of the nitro group to an amine. While seemingly straightforward, this pathway is prone to specific mechanistic pitfalls that generate complex impurities. This guide provides field-proven, causality-driven solutions to ensure batch-to-batch reproducibility.

Reaction Pathway & Impurity Branching

Pathway SM1 4-Nitro-1H-pyrazole INT tert-butyl (2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate (Nitro Intermediate) SM1->INT Base (K2CO3), DMF Alkylation SM2 N-Boc-2-bromoethylamine SM2->INT PROD tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (Target Product) INT->PROD Pd/C, H2 or NaBH4/CuCl Reduction IMP1 Azoxy/Azo Dimers (Bimolecular Condensation) INT->IMP1 Slow Reduction (Nitroso + Hydroxylamine) IMP2 Des-Boc Amine (Acidic Cleavage) INT->IMP2 Localized Acidity IMP3 N4-Alkylated Byproduct (Electrophile Carryover) INT->IMP3 Unreacted SM2 Carryover

Reaction pathway and impurity branching in the synthesis of the target carbamate.

Troubleshooting FAQs

Q1: Following the nitro reduction step, my crude mixture is heavily contaminated with orange/yellow impurities. What is causing this, and how can I prevent it? A: The colored impurities are azoxy and azo dimers . During the reduction of the nitro group, the reaction proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the reduction is too slow or the hydrogen transfer is inefficient, these two highly reactive intermediates undergo a bimolecular condensation to form stable, highly colored azoxy dimers [2].

  • Causality: Insufficient hydrogen pressure, poor mixing, or catalyst poisoning prolongs the lifetime of the intermediates.

  • Solution: Transition from standard Pd/C hydrogenation to a metal-hydride system. A stoichiometric reduction using NaBH4​ mediated by a catalytic copper salt (e.g., CuCl) in THF/EtOH generates a highly active copper hydride species that rapidly pushes the reduction to the amine, entirely bypassing dimer accumulation [2].

Q2: LC-MS analysis of my final product shows a significant peak at [M+H]+ 127 corresponding to the loss of the Boc group. I am not using strong acids; why is the Boc group cleaving? A: The tert-butyl carbamate (Boc) group is generally stable under neutral conditions, but it is highly sensitive to localized acidity and thermal stress [3]. If you are using standard Pd/C with methanol or ethanol, the generation of trace acidic byproducts (or the use of unneutralized commercial catalysts) can create micro-environments acidic enough to trigger Boc deprotection.

  • Causality: The combination of elevated temperatures (often used to force sluggish nitro reductions) and trace acidic sites on the carbon support catalyzes the loss of isobutylene and CO2​ .

  • Solution: Add a mild, non-nucleophilic base (e.g., 0.1 equivalents of triethylamine or solid NaHCO3​ ) to the hydrogenation mixture to buffer the system. Keep the reaction temperature strictly below 30 °C.

Q3: I am observing a +143 Da mass impurity in my final product. What is this, and how is it forming? A: This is the N4-alkylated byproduct . It occurs when unreacted N-Boc-2-bromoethylamine from the first step is carried over into the reduction step. Once the 4-nitro group is reduced to the 4-amino group, the newly formed primary amine acts as a potent nucleophile and attacks the residual electrophile.

  • Causality: Incomplete conversion during the initial alkylation or insufficient aqueous washing during the workup of the nitro intermediate.

  • Solution: The protocol must be a self-validating system. Do not proceed to the reduction step until LC-MS or TLC confirms the complete absence of the alkylating agent in the isolated nitro intermediate. A rigorous aqueous workup (washing the organic layer with water and brine multiple times) is mandatory to purge the water-soluble N-Boc-2-bromoethylamine.

Q4: My reduction stalls, leaving a mass corresponding to [M+H]+ 243 (Hydroxylamine intermediate). Adding more Pd/C doesn't help. Why? A: The hydroxylamine intermediate is a known catalyst poison. It coordinates strongly to the palladium surface, passivating the catalyst and halting the reaction [1].

  • Causality: Low initial catalyst loading or the presence of sulfur/halide impurities from the first step that partially poisoned the catalyst, allowing the hydroxylamine to accumulate and finish the poisoning process.

  • Solution: Ensure the nitro intermediate is filtered through a short pad of silica or Celite to remove trace impurities before reduction. If using Pd/C, use a minimum of 10 wt% loading.

Quantitative Impurity Data

Impurity ProfileMechanism of FormationMass Shift (LC-MS)Acceptable LimitAnalytical Detection
Azoxy Dimer Bimolecular condensation of -NO and -NHOH[2M - 16]+< 0.5%UV/Vis (Yellow/Orange), LC-MS
Des-Boc Amine Acidic cleavage of the tert-butyl carbamate[M - 100]+< 1.0%LC-MS, 1 H-NMR (loss of 9H singlet at 1.4 ppm)
N4-Alkylation Nucleophilic attack of product on residual SM2[M + 143]+< 0.1%LC-MS, 1 H-NMR (extra Boc and ethyl chain signals)
Hydroxylamine Stalled reduction / Catalyst poisoning[M + 16]+< 0.5%LC-MS

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis and avoid the aforementioned impurities, follow these optimized, step-by-step methodologies.

Protocol A: Alkylation (Synthesis of the Nitro Intermediate)

Objective: Achieve complete conversion while ensuring zero carryover of the electrophile.

  • Setup: Charge a dry, round-bottom flask with 4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.5 M).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 15 minutes to generate the pyrazolide anion.

  • Electrophile Addition: Add N-Boc-2-bromoethylamine (1.1 eq) dropwise. Heat the mixture to 60 °C for 12 hours.

  • Validation Check: Sample the reaction for LC-MS. Proceed only when 4-nitro-1H-pyrazole consumption is >98%.

  • Rigorous Workup (Critical for preventing N4-alkylation): Cool to room temperature. Dilute with Ethyl Acetate (3 volumes) and wash with distilled water (5 × 1 volume) to completely remove DMF and unreacted N-Boc-2-bromoethylamine. Wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reduction ( NaBH4​ /CuCl Method)

Objective: Rapidly reduce the nitro group to prevent azoxy dimer formation while maintaining neutral conditions to preserve the Boc group.

  • Setup: In a multi-neck flask under nitrogen, suspend CuCl (0.15 eq) and NaBH4​ (5.0 eq) in anhydrous THF (0.2 M relative to substrate).

  • Substrate Addition: Dissolve the nitro intermediate from Protocol A in absolute Ethanol (0.5 M). Add this solution dropwise to the THF mixture over 2 hours at 20 °C. Note: The slow addition controls the exothermic hydrogen evolution and maintains a high catalyst-to-substrate ratio, preventing intermediate accumulation [2].

  • Monitoring: Stir for an additional 1 hour. The reaction transitions from black to a pale suspension upon completion.

  • Quench & Workup: Carefully quench with saturated aqueous NH4​Cl (gas evolution!). Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Validation Check: 1 H-NMR should confirm the presence of the Boc group (9H singlet at ~1.40 ppm) and the upfield shift of the pyrazole protons, confirming successful reduction without deprotection.

References

  • Miller, D. C., et al. "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." Journal of Medicinal Chemistry, 2022.[Link]

  • Scientific Update. "Metal Hydride? NO Protection, NO Problem and NO-Where to Hide." Scientific Update UK, May 2022.[Link]

  • Mahgoub, R. E., et al. "A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization." MDPI, 2025.[Link](Note: URL reflects the general MDPI repository structure for the cited post-synthetic Boc-deprotection phenomena).

Technical Support Center: High-Purity Recrystallization of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (CAS 1394162-48-1). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for achieving high purity of this critical intermediate through recrystallization. Our guidance is grounded in established chemical principles and tailored to the specific structural characteristics of the target molecule.

Understanding the Molecule: Key Purification Challenges

The structure of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate presents unique challenges and opportunities for purification by recrystallization. A successful strategy depends on understanding its key functional groups:

  • 1H-pyrazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. It is capable of hydrogen bonding and contributes to the molecule's polarity.

  • 4-Amino Group (-NH₂): A primary amine that is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and providing a site for potential salt formation.

  • tert-Butyl Carbamate (Boc) Group: A bulky, sterically hindering protecting group. While the carbamate itself is polar, the tert-butyl moiety introduces significant non-polar character. Critically, the Boc group is labile under acidic conditions and can be cleaved, which must be avoided during recrystallization.[1][2]

The primary challenge is to find a solvent system that can effectively solubilize the molecule at an elevated temperature while allowing for the controlled precipitation of pure crystals upon cooling, leaving impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of this pyrazole derivative.

Q1: How do I select an appropriate starting solvent for recrystallization? A1: Solvent selection is the most critical step and should be guided by the principle of "like dissolves like," while aiming for low solubility at room temperature and high solubility at elevated temperatures.[3][4] For this molecule, a solvent screening is recommended.

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol): These are often a good starting point for pyrazole derivatives due to their ability to hydrogen bond with the pyrazole nitrogens and the amino group.[5][6]

  • Moderately Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone): These can dissolve the molecule by interacting with the carbamate and the pyrazole ring. The presence of the bulky Boc group can enhance solubility in these solvents. Acetone, in particular, has been successfully used for recrystallizing other pyrazole derivatives.[7]

  • Mixed Solvent Systems: If no single solvent is ideal, a binary system is highly effective.[6][8] This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is poorly soluble) until turbidity appears.[5] Common combinations include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.

Q2: What are the most likely impurities I need to remove? A2: Impurities often depend on the synthetic route used to produce the crude material. Common byproducts in pyrazole synthesis can include:

  • Regioisomers: If an unsymmetrical precursor was used, regioisomeric pyrazole products can form, which may be difficult to separate.[9]

  • Unreacted Starting Materials: Such as tert-butyl (2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate or other precursors.[10]

  • Colored Byproducts: Side reactions involving hydrazine precursors can sometimes produce colored impurities.[9]

  • Boc-Deprotected Amine: Accidental exposure to acidic conditions during workup can lead to the formation of the free diamine, 1-(2-aminoethyl)-1H-pyrazol-4-amine.

Q3: How does the Boc-protecting group affect the recrystallization process? A3: The Boc group is highly sensitive to acid.[11][12] Therefore, it is imperative to avoid acidic conditions during recrystallization. Do not use acidic solvents or attempt to acidify the solution to induce crystallization. The use of strong acids like TFA or HCl will lead to the cleavage of the Boc group, resulting in product loss.[12] Aqueous phosphoric acid has also been shown to be an effective reagent for Boc deprotection and should be avoided.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the recrystallization of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is found that shows a significant difference in solubility for the compound between hot and cold conditions.

  • Dissolution: In an Erlenmeyer flask, add the crude compound. Add a small portion of the selected solvent (e.g., ethanol or isopropanol).

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring continuously (e.g., on a hot plate).[5]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.[13]

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[13]

  • Drying: Dry the crystals completely. This can be done by air-drying on the filter paper or by placing them in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)

This is the preferred method when the compound is too soluble in one solvent and poorly soluble in another.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol, acetone) in which it is readily soluble.[8]

  • Addition of Anti-Solvent: While keeping the solution hot, add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes faintly and persistently turbid (cloudy).[8] The two solvents must be miscible.

  • Clarification: If too much anti-solvent is added, add a few drops of the hot "good" solvent until the solution becomes clear again.[5]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol. For washing, use a cold mixture of the two solvents or just the cold anti-solvent.

Visualization of Workflows

Recrystallization Solvent Selection Workflow

Start Crude Product Test Perform Solubility Test (Small Scale) Start->Test Decision Evaluate Results Test->Decision HighSol_Cold High Solubility in Cold Solvent? Decision->HighSol_Cold Path 1 LowSol_Hot Low Solubility in Hot Solvent? Decision->LowSol_Hot Path 2 Good_Profile Good Profile: Low Sol. Cold, High Sol. Hot Decision->Good_Profile Path 3 HighSol_Cold->Decision No MixedSolvent Use as 'Good' or 'Poor' Solvent in a Mixed System (Protocol 2) HighSol_Cold->MixedSolvent Yes LowSol_Hot->Decision No PoorSolvent Unsuitable Solvent (Discard) LowSol_Hot->PoorSolvent Yes Good_Profile->Decision No SingleSolvent Use as Single Solvent (Protocol 1) Good_Profile->SingleSolvent Yes

Caption: Workflow for selecting a suitable recrystallization solvent system.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate.

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: I see an oily layer forming at the bottom of my flask instead of solid crystals. What should I do?

  • Answer: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated and cools too quickly.[5][15]

    • Solution 1: Re-dissolve and Add More Solvent: Gently reheat the mixture to redissolve the oil. Add a small amount of additional "good" solvent (10-20% more) and allow the solution to cool much more slowly. An insulated container can help.[5][14]

    • Solution 2: Change Solvent System: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a different mixed-solvent system.

    • Solution 3: Reduce Concentration: Using a more dilute solution can sometimes prevent oiling out by lowering the saturation point at a given temperature.

Issue 2: No crystals form, even after cooling in an ice bath.

  • Question: My solution is clear and no solid has precipitated after cooling. What went wrong?

  • Answer: This is a common problem and usually indicates one of two things: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[15]

    • Solution 1: Reduce Solvent Volume: This is the most common cause.[15] Gently heat the solution to boil off some of the solvent (typically 10-20% of the volume) and then attempt to cool it again.

    • Solution 2: Induce Crystallization (Nucleation):

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[13][15]

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for crystallization.[14]

Issue 3: The recrystallization yield is very low.

  • Question: I recovered very little product after filtration. How can I improve my yield?

  • Answer: A low yield can result from several factors during the process.

    • Possible Cause 1: Too much solvent was used. This leaves a significant amount of your product dissolved in the mother liquor.[13][14] To check this, you can try to evaporate the mother liquor to see if a large amount of solid remains.

    • Possible Cause 2: Premature crystallization. If crystals formed while the solution was still very hot (e.g., during a hot filtration step), product may have been lost. Ensure all transfers are done quickly with hot equipment.

    • Possible Cause 3: Incomplete cooling. Ensure the solution is cooled in an ice bath for an adequate amount of time (at least 30 minutes) to maximize precipitation.[5]

    • Possible Cause 4: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[13]

Issue 4: The final product is colored.

  • Question: My crude material was yellow, and the recrystallized crystals are still slightly colored. How can I remove the color?

  • Answer: Colored impurities are common in heterocyclic synthesis and are often highly polar, non-crystalline compounds.

    • Solution: Activated Charcoal Treatment: After dissolving the crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities.[9] Remove the charcoal by performing a hot filtration through a fluted filter paper before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Troubleshooting Flowchart

Problem Problem Encountered OilingOut Compound 'Oils Out' Problem->OilingOut NoCrystals No Crystals Form Problem->NoCrystals LowYield Low Yield Problem->LowYield Sol_Oiling Solution: 1. Reheat, add more solvent. 2. Ensure slow cooling. 3. Change solvent system. OilingOut->Sol_Oiling Sol_NoCrystals Solution: 1. Boil off excess solvent. 2. Scratch flask with glass rod. 3. Add a seed crystal. NoCrystals->Sol_NoCrystals Sol_LowYield Solution: 1. Use minimum hot solvent. 2. Ensure complete cooling. 3. Wash with minimal ice-cold solvent. LowYield->Sol_LowYield

Caption: A troubleshooting guide for common recrystallization issues.

Data Summary: Solvent System Selection

The table below summarizes potential solvent systems for the recrystallization of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate, based on its chemical structure and general principles for pyrazole derivatives.

Solvent / SystemRationaleAdvantagesPotential Drawbacks
Isopropanol Polar protic solvent interacts well with the amino and pyrazole groups.[5]Good general-purpose solvent for pyrazoles; lower volatility than ethanol.May be too good a solvent, leading to low recovery.
Ethanol Similar to isopropanol, widely available.[5]Excellent solvating power for polar groups at high temperatures.High solubility may require a mixed system for good yield.
Acetone Moderately polar aprotic solvent; can dissolve both polar and non-polar parts of the molecule.[7]Volatile and easy to remove; often provides good crystal formation.Low boiling point may not provide a wide enough solubility gradient.
Ethyl Acetate Medium polarity solvent.Good for compounds with mixed polarity; less polar than alcohols.May not be strong enough to dissolve highly impure or polar crude material.
Ethanol / Water A classic mixed-solvent system. Ethanol is the "good" solvent, water is the "anti-solvent".[5]Allows for fine-tuning of polarity to achieve optimal crystallization.Can be prone to oiling out if cooled too quickly.
Acetone / Hexane Hexane acts as a non-polar anti-solvent for the solution in acetone.[5]Effective for precipitating moderately polar compounds.Hexane is highly flammable; ensure proper ventilation.

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Retrieved from [Link]

  • Springer Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7). [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Unknown. (n.d.).
  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • Chemical Education Xchange. (2025). Recrystallization in the Organic Chemistry Laboratory. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • PubChem. (n.d.). Tert-Butyl {(1s)-2-(Hydroxyamino)-2-Oxo-1-[4-(1h-Pyrazol-1-Yl)phenyl]ethyl}carbamate. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Polycyclic Aromatic Compounds, 39(2), 143-150. [Link]

  • LookChem. (n.d.). Cas 1394162-48-1,tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate. Retrieved from [Link]

  • ResearchGate. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]

Sources

Validation & Comparative

tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate vs Fmoc-protected pyrazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate vs. Fmoc-Protected Pyrazole Analogs in Synthesis

Introduction

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, heavily featured in the development of kinase inhibitors, GPCR ligands, and advanced peptidomimetics. When functionalizing these heterocycles, bifunctional building blocks like tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate and its Fmoc-protected counterparts offer critical versatility. The 4-amino group provides an initial point of diversification (e.g., via amide coupling or Buchwald-Hartwig amination), while the protected ethylamine allows for subsequent orthogonal functionalization.

Choosing between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies fundamentally dictates the synthetic route, solvent compatibility, and purification requirements. This guide provides an objective comparison of these two building blocks to inform experimental design in drug discovery.

Chemical Principles & Orthogonality

The decision to utilize a Boc- or Fmoc-protected pyrazole hinges on the concept of orthogonal protection—the ability to selectively remove one protecting group without compromising others[1].

  • The Boc Strategy (tert-Butyl Carbamate): Boc is highly stable to basic conditions and nucleophiles but is highly acid-labile. Deprotection relies on the generation of a stable tert-butyl cation, typically driven by strongly acidic conditions (pH 1–2) using Trifluoroacetic Acid (TFA) or HCl in dioxane[].

  • The Fmoc Strategy (9-Fluorenylmethyl Carbamate): Fmoc is stable to acidic conditions but is rapidly cleaved by secondary amines via a base-catalyzed β-elimination mechanism[3]. This true orthogonality to acid-labile side-chain protecting groups makes Fmoc the gold standard for complex syntheses where acidic conditions would cause degradation[1].

OrthogonalWorkflows Start Pyrazole Scaffold Functionalization Boc Boc-Protected Pyrazole (Solution Phase) Start->Boc Fmoc Fmoc-Protected Pyrazole (Solid Phase) Start->Fmoc Coupling1 Amide/Buchwald Coupling (Pd-cat or HATU) Boc->Coupling1 Coupling2 SPPS Peptide Coupling (DIC/Oxyma) Fmoc->Coupling2 Deprotect1 Acidic Cleavage (TFA/DCM, 1-2h) Coupling1->Deprotect1 Deprotect2 Basic Cleavage (20% Piperidine, 15m) Coupling2->Deprotect2 Product1 Free Aliphatic Amine (TFA Salt) Deprotect1->Product1 Product2 Free Aliphatic Amine (Resin-Bound) Deprotect2->Product2

Orthogonal workflows for Boc- and Fmoc-protected pyrazole building blocks.

Causality in Experimental Design: Why Choose One Over the Other?

Byproduct Management (Solution vs. Solid Phase): In solution-phase synthesis, the Boc-protected pyrazole is vastly superior. The causality lies in the byproducts of deprotection: Boc cleavage generates isobutylene gas and carbon dioxide, which safely bubble out of the reaction mixture. The resulting product is a clean amine salt that can often be used without chromatographic purification.

Conversely, Fmoc deprotection generates dibenzofulvene (DBF)[3]. DBF is a highly reactive, non-volatile byproduct that must be scavenged (usually by the deprotecting amine, piperidine, forming a DBF-piperidine adduct)[3]. In solution phase, separating this lipophilic adduct from the target pyrazole requires tedious column chromatography. However, in Solid-Phase Peptide Synthesis (SPPS), this is a non-issue; the DBF adduct is simply washed away from the resin-bound peptide[4].

FmocMechanism Fmoc Fmoc-Pyrazole Base Piperidine (Deprotonation) Fmoc->Base β-elimination DBF Dibenzofulvene (DBF) Base->DBF FreeAmine Free Amine Product Base->FreeAmine Adduct DBF-Piperidine Adduct DBF->Adduct Scavenging

Base-catalyzed β-elimination mechanism of Fmoc deprotection and DBF scavenging.

Quantitative Performance Comparison

The following table summarizes the operational metrics and chemical properties of both strategies when applied to pyrazole building blocks.

Featuretert-Butyl (Boc) PyrazoleFmoc-Protected Pyrazole
Deprotection Reagent 50% TFA in DCM or 4M HCl in Dioxane20% Piperidine in DMF
Deprotection Mechanism Acid-catalyzed carbocation formationBase-catalyzed β-elimination
Primary Byproducts Isobutylene (gas), CO₂ (gas)Dibenzofulvene (DBF) adduct, CO₂
Preferred Synthesis Mode Solution-PhaseSolid-Phase (SPPS)
Typical Coupling Yields 85% – 95% (Solution Phase)>98% (Solid Phase, forced excess)
Cost & Availability Generally lower cost, highly available[]Higher cost, specialized suppliers
Orthogonality Cleaved by strong acid; stable to baseCleaved by mild base; stable to acid

Self-Validating Experimental Protocols

To ensure high fidelity in synthesis, the following protocols integrate real-time validation steps to confirm reaction completion and prevent downstream failures.

Protocol A: Solution-Phase Coupling and Boc Deprotection

Objective: Functionalize the 4-amino group of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate, followed by Boc removal.

  • Amide Coupling: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes to form the active ester.

  • Pyrazole Addition: Add tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (1.1 eq). Stir at room temperature for 2-4 hours.

  • Validation (LC-MS): Monitor the disappearance of the starting pyrazole mass (m/z ~226.1). The reaction is complete when the target product mass dominates the chromatogram.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Boc Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM). Add an equal volume of TFA (final concentration 50% v/v). Stir for 1 hour at room temperature.

  • Validation (TLC): Spot the reaction mixture against the intermediate. The deprotected product will remain at the baseline in standard normal-phase eluents (e.g., 50% EtOAc/Hexane) due to the highly polar free amine TFA salt.

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as a TFA salt, ready for the next coupling.

Protocol B: Solid-Phase Incorporation of Fmoc-Pyrazole

Objective: Incorporate an Fmoc-protected pyrazole amino acid analog onto a growing peptide chain via SPPS.

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Fmoc Deprotection (Prior Amino Acid): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.

  • Validation (UV Monitoring): Collect the deprotection effluent and measure UV absorbance at 301 nm to quantify DBF-piperidine adduct release. A plateau in absorbance confirms complete deprotection.

  • Coupling: Pre-activate the Fmoc-pyrazole building block (3.0 eq) with DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 1 hour at room temperature.

  • Validation (Kaiser Test): Take a few resin beads, wash with EtOH, and apply Kaiser test reagents (ninhydrin). A yellow color indicates successful coupling (no free primary amines); a blue color indicates incomplete coupling, necessitating a second coupling cycle.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove unreacted reagents and byproducts.

Summary and Selection Guide

  • Select tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate for solution-phase medicinal chemistry campaigns, fragment-based drug discovery, and when scaling up intermediates where chromatography can be avoided by simple salt precipitation.

  • Select Fmoc-protected pyrazole analogs for automated Solid-Phase Peptide Synthesis (SPPS), the synthesis of complex peptidomimetics, and when the target molecule contains highly acid-labile functional groups that cannot survive TFA exposure.

References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available at:[Link]

  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at:[Link]

Sources

HPLC Method Validation for tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate is a critical, highly polar intermediate frequently utilized in the synthesis of pyrazole-containing active pharmaceutical ingredients (APIs), such as kinase inhibitors.

Structurally, this molecule presents a significant analytical challenge for purity quantification:

  • Primary Amine & Pyrazole Ring : Confers strong basicity and high polarity. At typical acidic mobile phase pHs, the primary amine is protonated, making the molecule highly hydrophilic.

  • Boc-Protecting Group : Adds localized hydrophobicity, creating a molecule with mixed retention behavior.

When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) on C18 columns, polar basic compounds typically exhibit poor retention (eluting near the void volume) and severe peak tailing. This tailing is caused by secondary ion-exchange interactions between the protonated amine of the analyte and residual acidic silanols on the silica support [1].

Mechanistic Insight: Selecting the Optimal Stationary Phase

To establish a self-validating, robust purity method, we must select a stationary phase that addresses the specific physicochemical properties of the analyte. We compared three distinct chromatographic modes:

  • Standard RPLC (C18) : Relies on hydrophobic partitioning. Because the target molecule is highly polar and protonated, it fails to partition effectively into the hydrophobic C18 chains, leading to co-elution with the solvent front[2].

  • RPLC with Biphenyl Phase : Enhances retention via π−π interactions between the electron-dense biphenyl rings of the stationary phase and the pyrazole ring of the analyte. This offers orthogonal selectivity to C18 and moderately improves retention without switching to a different chromatographic mode[3].

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : Utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (>80% Acetonitrile). In HILIC, water acts as the strong eluting solvent, forming a water-rich pseudo-stationary layer on the particle surface. The polar basic analyte partitions into this aqueous layer, providing superior retention and excellent peak symmetry by completely bypassing hydrophobic repulsion[4].

ColumnSelection Start Target: tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (Polar, Basic) RP_C18 Standard C18 (RPLC) - Poor Retention - Peak Tailing Start->RP_C18 Aqueous/Organic HILIC HILIC (Amide/Silica) - Strong Retention - Excellent Peak Shape Start->HILIC High Organic (>80%) Biphenyl Biphenyl Phase - Moderate Retention - Pi-Pi Interactions Start->Biphenyl Aqueous/Organic Fail Discard Method RP_C18->Fail Fails System Suitability Pass Proceed to ICH Q2(R2) Validation HILIC->Pass Optimal for Validation Biphenyl->Pass Alternative Method

Logical workflow for selecting the optimal HPLC stationary phase for polar basic compounds.

Objective Performance Comparison

To empirically determine the best method for validation, we evaluated the compound's purity profile across the three column chemistries.

Experimental Conditions:

  • Analyte Concentration : 0.5 mg/mL in sample diluent.

  • C18 & Biphenyl Mobile Phase : Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).

  • HILIC Mobile Phase : Gradient of 10 mM Ammonium Formate pH 3.0 (A) and Acetonitrile (B).

Table 1: Chromatographic Performance Comparison
ParameterC18 (Standard RPLC)Biphenyl (Orthogonal RPLC)Amide HILIC (Optimal)
Retention Factor ( k′ ) 0.8 (Poor)2.4 (Acceptable)5.2 (Excellent)
Asymmetry Factor ( As​ ) 2.3 (Severe Tailing)1.4 (Slight Tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) < 2,0006,500> 12,000
Resolution ( Rs​ ) from nearest impurity Co-elution1.83.5
Injection Precision (RSD %, n=6) 4.5%1.2%0.4%

Conclusion : The Amide HILIC column drastically outperforms RPLC methods by leveraging hydrophilic partitioning. It completely mitigates silanol-induced tailing and provides the necessary resolution ( Rs​>2.0 ) for accurate impurity profiling[5].

Step-by-Step Method Validation Protocol (ICH Q2(R2))

Having selected the HILIC method, we must validate it to ensure it is fit for its intended purpose. To ensure the protocol is a self-validating system, every step includes built-in System Suitability Tests (SST) to verify the instrument's performance prior to sample analysis. This protocol strictly adheres to the updated[6][7].

ValidationWorkflow Method Optimized HILIC Method Spec Specificity (Blank & Degradants) Method->Spec Lin Linearity & Range (LOQ to 120%) Method->Lin Acc Accuracy (Spike Recovery) Method->Acc Prec Precision (Repeatability) Method->Prec Rob Robustness (Temp, Flow, pH) Method->Rob Report Validation Report (Fit for Purpose) Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Step-by-step ICH Q2(R2) analytical method validation workflow for the optimized HILIC procedure.

Step 1: Specificity & Forced Degradation

Causality : We must prove the method can unambiguously assess the analyte without interference from impurities or degradants.

  • Blank Injection : Inject the sample diluent to ensure no baseline interference occurs at the retention time of the main peak.

  • Forced Degradation : Subject the analyte to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2​O2​ ), and Thermal (80°C) for 24 hours.

  • Evaluation : Analyze the stressed samples using a Photodiode Array (PDA) detector.

    • Acceptance Criteria: The peak purity angle must be less than the purity threshold, and the resolution ( Rs​ ) between the main peak and the nearest degradation product must be ≥1.5 .

Step 2: Linearity & Reportable Range

Causality : Demonstrates that the detector response is directly proportional to the analyte concentration across the operational range.

  • Prepare a stock solution of the tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate reference standard.

  • Dilute to create 5 concentration levels spanning from the Limit of Quantitation (LOQ, typically 0.05% of the nominal concentration) up to 120% of the target specification limit.

  • Inject each level in triplicate.

  • Acceptance Criteria: Calculate the linear regression. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤5% of the response at the 100% level[8].

Step 3: Accuracy (Recovery)

Causality : Confirms the closeness of agreement between the accepted true value and the experimental value, ensuring no matrix effects suppress the signal.

  • Prepare sample matrices spiked with known quantities of the reference standard at three levels: 50%, 100%, and 150% of the target concentration.

  • Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Calculate the percentage recovery. The mean recovery must fall between 98.0% and 102.0%[9].

Step 4: Precision (Repeatability & Intermediate Precision)

Causality : Evaluates the degree of scatter between a series of measurements to guarantee consistent day-to-day laboratory operations.

  • Repeatability : Prepare 6 independent sample preparations at the 100% test concentration. Inject each once.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤1.0% .

  • Intermediate Precision : Have a second analyst, on a different day, using a different HPLC system and column lot, repeat the repeatability protocol.

    • Acceptance Criteria: Overall RSD (n=12) ≤2.0% [7].

Step 5: Robustness

Causality : Assesses the method's reliability under deliberate variations in method parameters, mimicking normal operational fluctuations.

  • Systematically alter key parameters: Column temperature ( ±5∘ C), Flow rate ( ±10% ), Mobile phase buffer pH ( ±0.2 units), and Organic solvent composition ( ±2% ).

  • Acceptance Criteria: Monitor System Suitability Test (SST) parameters ( k′ , As​ , N , Rs​ ). All SST parameters must remain within specified limits across all variations, proving the method is rugged for routine Quality Control (QC) use.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • National Institutes of Health (PMC). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from[Link]

  • LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from[Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Retrieved from[Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from[Link]

Sources

Comparative Reactivity Guide: tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate vs. 3-Amino Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As aminopyrazole scaffolds become increasingly privileged in the development of kinase inhibitors and other targeted therapeutics, understanding their position-dependent reactivity is critical for successful synthetic route design. This guide provides an in-depth, objective comparison between tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (a highly functionalized 4-aminopyrazole) and standard 3-amino pyrazole derivatives .

By analyzing the electronic causality behind their behavior, this guide equips researchers with the predictive insights and validated protocols necessary to optimize late-stage functionalization.

Mechanistic Profiling: The Electronic Causality of Nucleophilicity

The fundamental divergence in reactivity between 4-amino and 3-amino pyrazoles stems from the electronic communication between the exocyclic amino group and the heteroaromatic ring.

The 4-Amino Advantage: Aniline-like Character

In tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate , the amino group is located at the C4 position. Because the C4 position is not directly conjugated with the electron-withdrawing imine nitrogen (N2) of the pyrazole ring in a way that depletes its electron density, the exocyclic amine retains significant nucleophilicity. It behaves similarly to an electron-rich aniline. Furthermore, the N1-alkylation (the Boc-protected aminoethyl group) locks the tautomeric state, preventing proton migration and ensuring a predictable, singular reactive center .

The 3-Amino Challenge: Vinylogous Amide Character

Conversely, 3-amino pyrazole derivatives exhibit pronounced vinylogous amide character . The lone pair of electrons on the 3-amino group is highly delocalized into the pyrazole ring, specifically conjugating with the N2 nitrogen. This resonance stabilization drastically reduces the nucleophilicity of the exocyclic amine. Consequently, electrophilic attack on 3-aminopyrazoles is often sluggish at the amine and can misfire, leading to competitive electrophilic aromatic substitution at the C4 position or N-acylation at the ring nitrogens .

ElectronicRelationships Root Aminopyrazole Scaffold Node4 4-Amino Isomer (tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate) Root->Node4 Node3 3-Amino Isomer (1-Alkyl-3-aminopyrazoles) Root->Node3 Mech4 Aniline-like Character (Isolated from ring withdrawing effects) Node4->Mech4 Mech3 Vinylogous Amide Character (Lone pair delocalized into ring) Node3->Mech3 Result4 High Exocyclic Nucleophilicity (Rapid Acylation) Mech4->Result4 Result3 Low Exocyclic Nucleophilicity (Sluggish Acylation, C4-Attack Prone) Mech3->Result3

Logical relationship between aminopyrazole isomerism and nucleophilic reactivity.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the expected performance of both scaffolds across standard functionalization workflows. Data assumes equimolar reagent loading and standard concentrations (0.1 M - 0.5 M).

Reaction Classtert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate1-Alkyl-3-aminopyrazole DerivativesPerformance Delta
Nucleophilic Acylation (R-COCl, DIPEA, DCM, RT)Rapid & High Yielding: Complete in < 2 hours. Yields >90%.Sluggish: Often stalls < 30% conversion after 24 hours.4-Amino is superior for mild amide coupling.
Sulfonylation (R-SO₂Cl, Pyridine, RT)Efficient: Complete in 1-3 hours. Clean conversion.Resistant: Requires elevated temperatures (60°C) or strong base (NaH).3-Amino requires forcing conditions.
Reductive Amination (R-CHO, NaBH(OAc)₃, DCE)Smooth: Proceeds readily at room temperature.Difficult: Often requires Lewis acid catalysis (e.g., Ti(OiPr)₄) or heat.4-Amino forms imine intermediates much faster.
Electrophilic Ring Attack (e.g., Halogenation)Slower: C3/C5 positions are sterically and electronically less accessible.Highly Rapid: C4 position acts as a powerful nucleophile.3-Amino is highly prone to C4-side reactions.

Experimental Methodologies: Self-Validating Protocols

To objectively demonstrate these reactivity differences, the following parallel protocols describe the acylation of both scaffolds.

Causality behind experimental choices: For the 4-amino target compound, we utilize N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM). DIPEA is a non-nucleophilic base sufficient to scavenge HCl generated during the reaction without degrading the acid-labile tert-butyl carbamate (Boc) protecting group. For the 3-amino derivative, identical conditions are used to establish a baseline, though a secondary protocol utilizing 4-Dimethylaminopyridine (DMAP) is often necessary to force the reaction .

Protocol A: Acylation of tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate
  • Preparation: In an oven-dried flask under nitrogen, dissolve tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add DIPEA (2.0 mmol, 2.0 eq). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add benzoyl chloride (1.1 mmol, 1.1 eq) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature.

  • Validation Checkpoint: At t = 60 minutes, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze.

    • Expected Result: LC-MS will show >95% consumption of the starting material mass and the appearance of the desired amide mass.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Acylation of 1-Alkyl-3-aminopyrazole (Comparative Baseline)
  • Preparation: Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add DIPEA (2.0 mmol, 2.0 eq). Cool to 0 °C.

  • Electrophile Addition: Add benzoyl chloride (1.1 mmol, 1.1 eq) dropwise.

  • Propagation: Stir at room temperature.

  • Validation Checkpoint: At t = 60 minutes, analyze via LC-MS.

    • Expected Result: LC-MS will show < 10% product formation. The starting material will remain the dominant species.

    • Troubleshooting: To drive this reaction to completion, the solvent must typically be swapped to pyridine, or a strong base (e.g., NaH in THF) must be employed to deprotonate the vinylogous amide prior to electrophile addition.

ExperimentalWorkflow Start Equimolar Reagents (Amine + R-COCl) Conditions Standard Acylation (DIPEA, DCM, 0°C to RT) Start->Conditions Monitor LC-MS / TLC Monitoring (Validation Checkpoint) Conditions->Monitor Path4 4-Amino Substrate >90% Conversion (< 2h) Monitor->Path4 Target Cpd Path3 3-Amino Substrate <30% Conversion (> 24h) Monitor->Path3 3-Amino Cpd

Parallel experimental workflow for comparative acylation of aminopyrazoles.

Strategic Implications in Drug Development

When designing libraries for high-throughput screening or optimizing lead compounds (such as Aurora or CDK kinase inhibitors), the choice of the aminopyrazole building block dictates the synthetic strategy:

  • Using the 4-Amino Target Compound: The high reactivity of the C4-amine allows for late-stage diversification using mild, parallel-friendly conditions (e.g., automated amide couplings). The N1-Boc-aminoethyl group serves as a highly valuable, orthogonal handle. Once the C4-amine is functionalized, the Boc group can be cleaved under mild acidic conditions (e.g., TFA/DCM) to reveal a primary aliphatic amine, perfect for appending solubilizing groups or PROTAC E3-ligase binders.

  • Using 3-Amino Derivatives: If a 3-aminopyrazole is required for specific target-binding pharmacophores, chemists must plan for its low nucleophilicity. Functionalization of the 3-amino group should ideally be performed early in the synthetic sequence where harsh conditions (strong bases, elevated heat) will not degrade sensitive functional groups on the rest of the molecule.

References

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives MDPI Molecules URL:[Link]

  • Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918 ACS Organic Process Research & Development URL:[Link]

Evaluating Commercial Suppliers of tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate for Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Role of the Bifunctional Pyrazole Scaffold

In modern drug discovery, the 4-amino-1H-pyrazole core is a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors targeting CDKL5, GSK3, and Aurora kinases[1][2]. The C4-amine functions as a critical hydrogen bond donor and acceptor, interacting directly with the kinase hinge region (e.g., residue Val92 in CDKL5)[1].

When transitioning a lead compound to process chemistry, tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate serves as a highly versatile building block. The N1-alkyl substitution bearing a Boc-protected primary amine provides a solvent-exposed vector. Once deprotected, this primary amine becomes an ideal attachment point for solubilizing groups or E3 ligase ligands in PROTAC development. Due to the oxidative instability of the free C4-amine, this building block is almost exclusively commercialized and scaled as the oxalate salt (CAS: 1965304-61-3)[3][4].

Supplier Landscape & Quantitative Comparison

Sourcing this specific building block for scale-up (100 g to 1 kg) requires balancing cost, lead time, and the rigor of the supplier's analytical validation. Below is a quantitative comparison of three major commercial suppliers providing the oxalate salt form.

SupplierCatalog IDClaimed PurityAnalytical Data ProvidedEst. Lead Time (100g)Est. Cost / 100g
BLD Pharm BD00860882[4]95%+NMR, HPLC2–3 Weeks$350 - $450
Sigma-Aldrich AABH9616BEDA[5]95%+NMR, HPLC, MS3–4 Weeks$500 - $650
Bidepharm 1965304-61-3[6]95%+NMR, HPLC, GC2–3 Weeks$300 - $400

Note: Pricing and lead times are representative estimates for process chemistry scale-up campaigns and vary based on geographic routing and current stock.

Scale-Up Challenges & Mechanistic Insights

Regioselectivity and Impurity Profiling

The de novo synthesis of this building block typically involves the alkylation of 4-nitro-1H-pyrazole with N-Boc-2-bromoethylamine, followed by catalytic hydrogenation. While 4-substituted pyrazoles theoretically avoid the severe N1 vs. N2 regioselectivity issues that plague 3-substituted analogs[7], scale-up introduces distinct impurity risks. The most critical scale-up failure point is incomplete reduction . If hydrogenation mass transfer is poor in large-scale reactors, trace amounts of the 4-nitro intermediate persist. This impurity is often silent in basic UV-Vis assays but will completely derail downstream amidation stoichiometry.

The Causality of the Oxalate Salt

Free 4-aminopyrazoles are highly electron-rich and prone to rapid air oxidation, often degrading into dark brown oligomeric mixtures upon prolonged storage. Commercial suppliers mitigate this by crystallizing the compound as an oxalate salt[5]. As an Application Scientist, I mandate that all scale-up campaigns purchase the salt form to ensure shelf stability, performing a controlled free-basing step immediately prior to the coupling reaction.

G A 4-Nitro-1H-pyrazole C Intermediate: 1-Alkyl-4-nitropyrazole A->C Base, Solvent B N-Boc-2-bromoethylamine (Alkylation) B->C D Catalytic Hydrogenation (Reduction) C->D E Free Base Product (Oxidation Prone) D->E H2, Pd/C H Impurity: Incomplete Reduction D->H Mass Transfer Failure G Final API Building Block (Stable Oxalate Salt) E->G F Oxalic Acid (Salt Formation) F->G

Synthetic workflow and impurity tracking for the pyrazole building block.

Experimental Protocols: Quality Control & Validation

To ensure lot-to-lot consistency, every incoming batch must be subjected to a self-validating QC workflow. This protocol not only verifies purity but functionally validates the nucleophilicity of the C4-amine using a sterically demanding electrophile (2,6-dichlorobenzoyl chloride). This specific electrophile is a common, highly hindered motif used in actual kinase inhibitor synthesis (e.g., AT-7519 analogs)[2][8].

QC Start Incoming Batch (Oxalate Salt) QC1 HPLC & 1H-NMR (Purity >95%) Start->QC1 Fail1 Reject Batch QC1->Fail1 <95% FreeBase Free-Basing Protocol (K2CO3, DCM/H2O) QC1->FreeBase >95% Test Test Coupling (2,6-Dichlorobenzoyl chloride) FreeBase->Test QC2 LC-MS Analysis (Conversion >98%) Test->QC2 QC2->Fail1 <98% Pass Approve for Scale-Up QC2->Pass >98%

Self-validating quality control and free-basing workflow for incoming batches.

Step-by-Step Methodology: Free-Basing and Functional QC Coupling

Objective : Convert the oxalate salt to the free base and couple it with 2,6-dichlorobenzoyl chloride to validate reactivity.

Step 1: Free-Basing

  • Suspend tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate oxalate (1.0 eq, 1.0 g) in dichloromethane (DCM, 10 mL).

  • Add an aqueous solution of potassium carbonate (K 2​ CO 3​ , 2.5 eq) and stir vigorously for 15 minutes at room temperature.

    • Causality: K 2​ CO 3​ is specifically chosen over stronger bases like NaOH to prevent potential base-catalyzed degradation of the pyrazole ring or premature cleavage of the Boc protecting group.

  • Separate the organic layer, extract the aqueous layer with DCM (2 x 5 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the free base as a pale oil. Proceed immediately to Step 2 to prevent oxidation.

Step 2: Functional Test Coupling

  • Dissolve the freshly prepared free base (approx. 0.8 g) in anhydrous tetrahydrofuran (THF, 8 mL) and cool to 0 °C under an inert nitrogen atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the acylation. Without it, the generated HCl would protonate the highly basic C4-amine of unreacted starting material, stalling the reaction at 50% conversion.

  • Dropwise add 2,6-dichlorobenzoyl chloride (1.05 eq).

    • Causality: The ortho-chloro groups create severe steric hindrance around the carbonyl carbon. If the batch contains nucleophilic impurities or if the amine is partially degraded, the conversion to the desired amide will fail, making this a highly sensitive, self-validating functional assay.

  • Warm the reaction to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NaHCO 3​ , extract with ethyl acetate, and analyze the crude organic mixture via LC-MS.

Validation Criteria : A >98% conversion to the desired amide product confirms both the chemical purity of the lot and the functional viability of the C4-amine for demanding scale-up coupling steps.

References

  • Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective ACS Chemical Neuroscience URL:[Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines The Journal of Organic Chemistry URL:[Link]

  • Molecular glues that inhibit specific Zn2+-dependent DUB activity and inflammation bioRxiv URL:[Link]

Sources

Safety Operating Guide

tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced synthetic intermediates requires more than just a basic understanding of their intended use; it demands a rigorous, mechanistic approach to safety and logistics. tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate is a highly versatile building block frequently utilized in pharmaceutical R&D and kinase inhibitor synthesis. However, its specific structural motifs—a basic pyrazole ring, a primary amine, and an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group—create unique disposal challenges that must be managed with precision.

This guide provides an authoritative, self-validating operational protocol for the safe handling and disposal of this compound, ensuring compliance with federal environmental and occupational safety regulations.

Chemical Profile & Mechanistic Causality

To safely dispose of a chemical, we must first understand the causality behind its reactivity. The structure of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate dictates its behavior in a waste stream:

  • The Pressurization Hazard (Boc Group): The Boc protecting group is highly sensitive to acidic environments. If this compound is inadvertently disposed of in a waste carboy containing strong acids (e.g., Trifluoroacetic acid [TFA], Hydrochloric acid [HCl]), the acid will catalyze the deprotection of the amine. This reaction rapidly releases isobutylene gas ( C4​H8​ ) and carbon dioxide ( CO2​ ) . In a sealed waste container, the generation of two moles of gas per mole of deprotected compound will cause catastrophic over-pressurization and explosive container rupture.

  • Nucleophilic Reactivity (Primary Amine & Pyrazole): The unprotected primary amine and the nitrogen atoms within the pyrazole ring are electron-rich and nucleophilic. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) can lead to violent, exothermic oxidation reactions.

MechanisticPathway BocCompound tert-butyl (2-(4-amino-1H- pyrazol-1-yl)ethyl)carbamate Reaction Acid-Catalyzed Deprotection BocCompound->Reaction Acid Strong Acid Waste (e.g., TFA, HCl) Acid->Reaction Products Free Amine + Isobutylene Gas + CO2 Gas Reaction->Products Hazard Container Pressurization & Rupture Hazard Products->Hazard In sealed waste carboy

Mechanistic pathway illustrating the pressurization hazard of mixing Boc-protected amines with acid.

Waste Compatibility & Segregation Matrix

Strict segregation is the cornerstone of chemical waste management. The following matrix summarizes the quantitative and qualitative compatibility data for disposing of this compound alongside common laboratory waste streams.

Waste Stream CategoryCompatibilityMechanistic RationaleOperational Action
Non-Halogenated Organics (e.g., EtOAc, MeOH)High Chemically inert to the Boc group and pyrazole ring under neutral conditions.Primary disposal route. Ensure the waste stream pH is neutral prior to addition.
Halogenated Organics (e.g., DCM, Chloroform)High Fully soluble and stable; no reactive cross-talk.Acceptable if the compound is dissolved in these solvents during the synthesis workflow.
Aqueous Acids (e.g., HCl, TFA, H2SO4)SEVERE HAZARD Acid-catalyzed cleavage of the Boc group releases CO2 and highly flammable isobutylene gas.DO NOT MIX. Segregate strictly to prevent explosive container rupture.
Strong Oxidizers (e.g., Peroxides, Nitric Acid)SEVERE HAZARD The primary amine and pyrazole nitrogens are susceptible to violent, exothermic oxidation.DO NOT MIX. Keep in entirely separate secondary containment areas.
Aqueous Bases (e.g., NaOH)Moderate Boc group is stable to base, but free organic amines can precipitate out of solution.Avoid mixing organic intermediates with aqueous streams to minimize waste volume and sludge.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step requires verification before proceeding to the next, ensuring absolute compliance with the Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Phase 1: Waste Determination (EPA Compliance)

According to the EPA's Resource Conservation and Recovery Act (RCRA), specifically 40 CFR § 262.11 [1], a precise hazardous waste determination must be made at the point of generation.

  • Assess the Physical State: Determine if the waste is a solid powder (e.g., expired reagent, spilled material) or dissolved in a solvent matrix.

  • Assign RCRA Codes: If dissolved in a flammable organic solvent (e.g., Methanol), the waste stream carries a D001 (Ignitable) characteristic code. The solid compound itself is generally treated as non-RCRA regulated chemical waste but must still be incinerated by a licensed facility.

Phase 2: Containerization & Segregation (Self-Validating Step)
  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) carboy for liquid waste or a sealed, puncture-resistant poly-bin for solid waste. Do not use glass for large liquid accumulations due to shatter risks.

  • Verify Compatibility (Critical): Before adding the waste, visually inspect the carboy and read the existing waste log. You must affirmatively verify the absolute absence of acidic waste. If the carboy contains even trace amounts of TFA or HCl, use a new, empty container.

Phase 3: Hazard Communication & Labeling (OSHA Compliance)

OSHA's Hazard Communication Standard (29 CFR 1910.1200) [2] mandates strict labeling protocols to ensure downstream handlers are aware of the risks.

  • Tag Immediately: Attach a hazardous waste tag the moment the first drop of waste enters the container.

  • Explicit Naming: Write the full chemical name: "tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate". Do not use shorthand like "Boc-amine" or "pyrazole intermediate," as these do not provide sufficient hazard context to emergency responders.

  • Identify Hazards: Check the boxes for "Toxic/Irritant" and, if dissolved in solvent, "Flammable."

Phase 4: Satellite Accumulation Area (SAA) Logistics

The American Chemical Society (ACS) guidelines for laboratory waste [3] emphasize the importance of controlled accumulation.

  • Store Locally: Place the container in a designated SAA at or near the point of generation, under the control of the operator.

  • Secondary Containment: Place the primary carboy inside a secondary plastic bin capable of holding 110% of the primary container's volume in case of a leak.

  • Cap Integrity: Ensure the container is tightly capped at all times, except when actively pouring waste. Vented caps are recommended for organic waste streams to prevent minor vapor pressure buildup, but they will not save a container from a massive Boc-deprotection gas release.

Phase 5: EHS Transfer
  • Volume Limit: Once the container reaches 90% capacity, halt all additions. Never overfill a waste container.

  • Request Pickup: Submit a formal pickup request to your institutional Environmental Health and Safety (EHS) department for final transfer to a licensed incineration facility.

DisposalWorkflow Step1 1. Waste Generation (Solid or Solution) Step2 2. Waste Determination (EPA 40 CFR 262.11) Step1->Step2 Step3 3. Segregation Check Ensure NO ACIDS present Step2->Step3 Step4 4. Containerization Compatible HDPE Carboy Step3->Step4 Step5 5. HazCom Labeling (OSHA 29 CFR 1910.1200) Step4->Step5 Step6 6. Satellite Accumulation Area (SAA) Storage Step5->Step6 Step7 7. EHS Pickup & Final Incineration Step6->Step7

Standard operating procedure workflow for the safe disposal of Boc-protected pyrazole derivatives.

Emergency Logistics: Spill Response Plan

In the event of an accidental release of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate:

  • Solid Spill: Wear standard PPE (nitrile gloves, safety goggles, lab coat). Gently sweep up the powder using a static-free brush and dustpan to avoid generating airborne dust. Place the recovered material into a solid hazardous waste container. Wash the affected area with soap and water.

  • Solution Spill: If dissolved in a flammable solvent, immediately extinguish all ignition sources. Absorb the liquid using inert, non-combustible spill pads or vermiculite. Do not use combustible materials like paper towels for large solvent spills. Place the saturated absorbents into a sealed, labeled solid waste container and request an immediate EHS pickup.

References

  • Title: 40 CFR § 262.11 - Hazardous waste determination and recordkeeping. Source: eCFR. URL:[Link]

  • Title: Hazard Communication Standard 29 CFR 1910.1200. Source: Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Title: Hazardous Waste and Disposal. Source: American Chemical Society (ACS). URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.